Palmitoyl phosphate
Description
Properties
Molecular Formula |
C16H33O5P |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
phosphono hexadecanoate |
InChI |
InChI=1S/C16H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21-22(18,19)20/h2-15H2,1H3,(H2,18,19,20) |
InChI Key |
KUIJPSLAGAQZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OP(=O)(O)O |
Origin of Product |
United States |
Enzymatic Biogenesis and Metabolic Pathways of Palmitoyl Phosphate Species
De Novo Synthesis Pathways of Palmitoyl (B13399708) Dihydroxyacetone Phosphate (B84403) (Palmitoyl-DHAP)
The de novo synthesis of glycerolipids can initiate from the precursor dihydroxyacetone phosphate (DHAP), a product of glycolysis. nih.govnih.gov This pathway is particularly crucial for the biosynthesis of ether lipids. mdpi.com
Dihydroxyacetone phosphate acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT), catalyzes the first committed step in this pathway. umich.edubiorxiv.orgnih.gov This enzyme facilitates the acylation of DHAP at the sn-1 position using an acyl-CoA donor, resulting in the formation of 1-acyl-DHAP. mdpi.comumich.edu The reaction is reversible, as demonstrated by the enzyme's ability to catalyze an exchange of acyl groups between DHAP and palmitoyl-DHAP in the presence of Coenzyme A (CoA). umich.edu When palmitoyl-CoA is the acyl donor, the product is 1-palmitoyl-dihydroxyacetone phosphate (palmitoyl-DHAP). ontosight.ai Studies with guinea pig liver mitochondria have shown a preference for saturated fatty acids like palmitic acid in this reaction. researchgate.net
The reaction is as follows: Palmitoyl-CoA + Dihydroxyacetone Phosphate → 1-Palmitoyl-dihydroxyacetone Phosphate + CoA ontosight.ai
DHAPAT is a membrane-bound enzyme found in various mammalian tissues. umich.edu While it is present in different subcellular fractions, its peroxisomal localization is vital for its activity and stability. nih.gov
Glyceronephosphate O-acyltransferase (GNPAT) is the peroxisomal enzyme responsible for acylating DHAP. nih.govreactome.org This step is fundamental to the synthesis of ether lipids, which contain an ether bond instead of an ester bond at the sn-1 position of the glycerol (B35011) backbone. ontosight.ainih.gov The product of the GNPAT-catalyzed reaction, acyl-DHAP, serves as the substrate for alkylglycerone phosphate synthase (AGPS). AGPS exchanges the acyl group for a fatty alcohol, forming the characteristic ether linkage of ether lipid precursors. nih.govmdpi.com
The synthesis of ether lipids is significant for several biological functions, including maintaining cell membrane structure and participating in cell signaling pathways. ontosight.ai Dysregulation of ether lipid metabolism has been linked to various diseases. ontosight.ai Inactivation of GNPAT leads to a nearly complete loss of ether lipids, highlighting its critical role. nih.gov
The synthesis of palmitoyl-DHAP is directly dependent on the availability of palmitoyl-CoA, which serves as the acyl donor. ontosight.ainih.govnih.gov The fatty acids used for this process can be derived from de novo lipogenesis or dietary sources. nih.gov Fatty acid synthase (FAS) produces fatty acids, primarily palmitate, which are then activated to their CoA esters, such as palmitoyl-CoA. mdpi.comocl-journal.orgcsun.edu This activation is a prerequisite for their use in acylation reactions. nih.gov
Peroxisomal Glyceronephosphate O-Acyltransferase (GNPAT) Activity and Ether Lipid Precursor Synthesis
Pathways Leading to Palmitoyl Lysophosphatidic Acid and Phosphatidic Acid
An alternative and major route for glycerolipid synthesis is the Kennedy pathway, which begins with glycerol-3-phosphate (G3P). nih.govtaylorandfrancis.com This pathway leads to the formation of lysophosphatidic acid (LPA) and subsequently phosphatidic acid (PA), which are precursors for both triacylglycerols and various phospholipids (B1166683). aocs.orgmdpi.com
The first step of the Kennedy pathway is the acylation of G3P at the sn-1 position, a reaction catalyzed by the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes. aocs.orguwaterloo.canih.gov This reaction produces 1-acyl-G3P, also known as lysophosphatidic acid (LPA). nih.govtaylorandfrancis.com
There are multiple isoforms of GPAT located in the mitochondria and the endoplasmic reticulum (ER). aocs.orguwaterloo.ca Mitochondrial GPATs, such as mtGPAT1, show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. uwaterloo.ca The ER-localized GPATs also tend to prefer saturated fatty acids. mdpi.comuwaterloo.ca Therefore, the action of GPATs on G3P with palmitoyl-CoA as the acyl donor results in the formation of 1-palmitoyl-2-lyso-phosphatidic acid.
The reaction is as follows: Palmitoyl-CoA + Glycerol-3-Phosphate → 1-Palmitoyl-2-lysophosphatidic Acid + CoA
The second step in the Kennedy pathway involves the acylation of LPA at the sn-2 position to form phosphatidic acid (PA). nih.govaocs.org This reaction is catalyzed by 1-acylglycerol-3-phosphate O-acyltransferases, more commonly known as lysophosphatidic acid acyltransferases (LPAATs). aocs.orgnih.govtandfonline.com
LPAAT enzymes also exhibit substrate specificity, which plays a role in determining the final fatty acid composition of the resulting phosphatidic acid. nih.gov For instance, if 1-palmitoyl-2-lyso-phosphatidic acid is the substrate, an LPAAT can transfer a second acyl group (which could also be palmitoyl) to the sn-2 position, yielding a palmitoyl-containing phosphatidic acid, such as 1,2-dipalmitoyl-phosphatidic acid. nih.gov Phosphatidic acid is a key branch point in lipid metabolism, serving as a precursor for the synthesis of numerous glycerophospholipids and triacylglycerols. nih.govaocs.orgresearchgate.net
Acyl-CoA:Glycerol-3-Phosphate Acyltransferase (GPAT) Activity in the Kennedy Pathway
Interconversion and Flux of Palmitoyl Phosphate within Lipid Networks
The metabolic fate of this compound species is intricately linked with the broader network of lipid biosynthesis and cellular signaling. As a key building block, its incorporation into more complex lipids is a highly regulated process, ensuring the appropriate balance of different lipid classes for membrane structure, energy storage, and signal transduction. The flux of palmitoyl-containing intermediates through these pathways is governed by the activity of specific enzymes and the metabolic state of the cell.
Precursor Role in Complex Glycerophospholipid Biosynthesis (e.g., Phosphatidylcholine, Phosphatidylethanolamine)
Palmitoyl-containing lysophosphatidic acid (LPA) and its subsequent derivative, phosphatidic acid (PA), are fundamental precursors in the de novo synthesis of major glycerophospholipids, including phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov This process begins with the acylation of glycerol-3-phosphate (G3P).
The initial committed step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which esterifies a fatty acyl-CoA, such as palmitoyl-CoA, to the sn-1 position of G3P, forming 1-acyl-sn-glycerol-3-phosphate, a form of LPA. nih.govplos.orgaocs.org In mammals, four GPAT isoforms exist, located in the endoplasmic reticulum and the outer mitochondrial membrane. nih.govresearchgate.net Mitochondrial GPAT1, in particular, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA. nih.govphysiology.org
The resulting LPA is then rapidly acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to yield phosphatidic acid (PA). plos.orgplos.org PA is a critical branch point intermediate in lipid synthesis. nih.govportlandpress.com For the synthesis of PC and PE, PA is dephosphorylated by phosphatidic acid phosphohydrolase (PAP), also known as lipin, to produce diacylglycerol (DAG). nih.gov
The final steps for PC and PE synthesis proceed via the Kennedy pathway. frontiersin.org
For Phosphatidylcholine (PC) synthesis: Choline is phosphorylated, converted to CDP-choline, and the phosphocholine (B91661) moiety is then transferred to DAG to form PC. lipidbank.jp
For Phosphatidylethanolamine (PE) synthesis: Ethanolamine is similarly activated to CDP-ethanolamine, which then reacts with DAG to produce PE. wikipedia.org
In this manner, the palmitoyl group, originally from palmitoyl-CoA, is incorporated into the backbone of two of the most abundant phospholipids in cellular membranes.
Table 1: Key Enzymes in the Biosynthesis of PC and PE from Palmitoyl-CoA
| Enzyme | Substrates | Product | Pathway Step |
|---|---|---|---|
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Palmitoyl-CoA | 1-Palmitoyl-sn-glycerol-3-phosphate (LPA) | Initial acylation of glycerol backbone. nih.gov |
| Lysophosphatidic acid acyltransferase (LPAAT) | 1-Palmitoyl-sn-glycerol-3-phosphate (LPA), Acyl-CoA | 1-Palmitoyl-2-acyl-phosphatidic acid (PA) | Second acylation to form PA. plos.org |
| Phosphatidic acid phosphohydrolase (Lipin) | Phosphatidic acid (PA) | Diacylglycerol (DAG) | Generation of DAG for PC/PE synthesis. nih.gov |
| Choline-phosphate cytidylyltransferase / Choline phosphotransferase | Diacylglycerol (DAG), CDP-choline | Phosphatidylcholine (PC) | Final step of PC synthesis (Kennedy Pathway). frontiersin.orglipidbank.jp |
| Ethanolamine-phosphate cytidylyltransferase / Ethanolamine phosphotransferase | Diacylglycerol (DAG), CDP-ethanolamine | Phosphatidylethanolamine (PE) | Final step of PE synthesis (Kennedy Pathway). wikipedia.org |
Contribution to Triacylglycerol Synthesis and Storage Pathways
The same initial pathway that generates precursors for glycerophospholipids also provides the foundation for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in mammals. nih.govaocs.org The enzyme GPAT is considered the initial, rate-limiting step for the synthesis of all glycerolipids, including TAG. nih.govaocs.org
The contribution of palmitoyl-containing species to TAG synthesis begins with the formation of 1-palmitoyl-2-acyl-phosphatidic acid (PA), as described previously. This PA serves as the common precursor for both phospholipids and neutral lipids. nih.gov To be channeled into the TAG synthesis pathway, PA is hydrolyzed by phosphatidic acid phosphohydrolase (lipin) to form 1-palmitoyl-2-acyl-sn-glycerol (a diacylglycerol, DAG). nih.gov
This DAG is the direct substrate for the final acylation step, catalyzed by diacylglycerol acyltransferase (DGAT). DGAT esterifies a third fatty acid to the free hydroxyl group of DAG, producing TAG. nih.gov Overexpression of GPAT isoforms has been shown to increase the incorporation of fatty acids into TAG, highlighting the enzyme's crucial role in directing lipid precursors towards storage. plos.orgpnas.org Therefore, the flux of palmitoyl-CoA into the glycerolipid synthesis pathway is a critical determinant of the cell's capacity to store energy as fat.
Table 2: Pathway from Phosphatidic Acid to Triacylglycerol
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Phosphatidic acid phosphohydrolase (Lipin) | 1-Palmitoyl-2-acyl-phosphatidic acid (PA) | 1-Palmitoyl-2-acyl-sn-glycerol (DAG) | Converts PA to DAG, a key step directing lipids away from phospholipid synthesis and towards TAG synthesis. nih.gov |
| Diacylglycerol acyltransferase (DGAT) | 1-Palmitoyl-2-acyl-sn-glycerol (DAG), Acyl-CoA | Triacylglycerol (TAG) | Catalyzes the final, committed step in TAG biosynthesis. nih.gov |
Metabolic Flux Regulation and Cellular Homeostasis of this compound Derivatives
The flow of palmitoyl groups through the glycerolipid synthesis pathways is tightly regulated to maintain cellular homeostasis, matching lipid production to the cell's structural, energetic, and signaling needs. This regulation occurs at multiple levels, from enzyme activity to substrate availability.
Enzymatic Regulation: Long-chain fatty acyl-CoAs, including palmitoyl-CoA, act as key regulatory molecules. They can function as feedback inhibitors for enzymes in related metabolic pathways. For example, palmitoyl-CoA inhibits the biosynthetic sn-glycerol-3-phosphate dehydrogenase in E. coli, which produces one of the primary substrates for phospholipid synthesis. nih.gov It also inhibits phosphofructokinase-1, a critical enzyme in glycolysis, thereby linking lipid metabolism directly to carbohydrate flux. nih.gov This feedback ensures that the synthesis of lipid precursors is attenuated when the end-products (fatty acyl-CoAs) are abundant. numberanalytics.com
Substrate Competition and Partitioning: A key point of metabolic control is the partitioning of the cellular palmitoyl-CoA pool between different competing pathways. On the outer mitochondrial membrane, GPAT1 competes with carnitine palmitoyltransferase I (CPT1) for the same substrate pool of acyl-CoAs. nih.govphysiology.org This competition creates a critical metabolic branch point: acyl-CoAs can either be directed by GPAT1 towards the synthesis of glycerolipids (an anabolic, storage pathway) or by CPT1 into the mitochondria for β-oxidation (a catabolic, energy-producing pathway). researchgate.netnih.gov The relative flux through these competing pathways is influenced by the hormonal and nutritional state of the organism.
Homeostasis and Signaling: Maintaining the appropriate concentration of lipid intermediates is crucial, as many of these molecules, particularly phosphatidic acid (PA), are potent signaling molecules in their own right. portlandpress.com PA is involved in a variety of cellular processes, including membrane trafficking and cytoskeleton remodeling, through its interaction with specific protein targets. portlandpress.com The tight control of PA levels, and thus the regulation of its synthesis from precursors like palmitoyl-CoA, is essential for maintaining cellular function and preventing the detrimental effects of disordered lipid homeostasis. portlandpress.comrupress.org This regulation is achieved through a coordinated network of lipid-modifying enzymes and transfer proteins that control the species and localization of PA. portlandpress.com Furthermore, the reversible palmitoylation of proteins themselves can regulate their function and localization, adding another layer of control over lipid biosynthetic pathways and cellular homeostasis. biologists.comresearchgate.net
Table 3: Mechanisms of Metabolic Flux Regulation
| Regulatory Mechanism | Key Molecules/Enzymes | Description |
|---|---|---|
| Feedback Inhibition | Palmitoyl-CoA | Inhibits key enzymes in glycolysis (phosphofructokinase-1) and G3P synthesis, linking lipid abundance to precursor production. nih.govnih.gov |
| Substrate Partitioning | GPAT1 vs. CPT1 | Competition for the mitochondrial acyl-CoA pool determines whether fatty acids are used for glycerolipid synthesis or β-oxidation. nih.govphysiology.org |
| Homeostasis of Signaling Lipids | Phosphatidic acid (PA) | PA levels are tightly controlled due to its dual role as a biosynthetic precursor and a signaling molecule, requiring precise regulation of its synthesis. portlandpress.comrupress.org |
| Protein Palmitoylation | Palmitoyltransferases | Reversible modification of proteins can regulate their activity and localization, influencing lipid metabolic pathways. biologists.comresearchgate.net |
Enzymatic Degradation and Turnover of Palmitoyl Phosphate Species
Dephosphorylation of Phosphatidic Acid by Lipid Phosphate (B84403) Phosphohydrolases (LPPs) and Phosphatidic Acid Phosphatases (PAPs/Lipins)
The dephosphorylation of phosphatidic acid (PA), a key intermediate in lipid metabolism, is carried out by two main classes of enzymes: Lipid Phosphate Phosphohydrolases (LPPs) and Phosphatidic Acid Phosphatases (PAPs), also known as lipins. nih.govwikipedia.orgguidetopharmacology.org These enzymes catalyze the conversion of PA to diacylglycerol (DAG), a crucial step in the synthesis of triglycerides and other phospholipids (B1166683). hep.com.cn
LPPs are integral membrane proteins that exhibit broad substrate specificity, acting on various lipid phosphates including PA, lysophosphatidic acid (LPA), and sphingosine (B13886) 1-phosphate (S1P). sigmaaldrich.comthermofisher.comrutgers.edu They are generally magnesium-independent and are found in the plasma membrane and other organellar membranes. researchgate.netmedcraveonline.com In contrast, PAPs, or lipins, are primarily soluble enzymes that can translocate to the endoplasmic reticulum membrane. wikipedia.orgaocs.org They are specific for PA and their activity is dependent on magnesium ions. hep.com.cnrutgers.edu
The distinct subcellular locations of these enzymes suggest different roles in cellular signaling. LPPs, with their active sites facing the extracellular space or the lumen of organelles, are positioned to regulate extracellular and intra-organellar lipid phosphate levels. nih.gov Conversely, lipins, located in the cytosol and nucleus, are poised to control PA levels on the cytosolic face of membranes, thereby influencing intracellular signaling and gene expression. nih.govwikipedia.org
Table 1: Comparison of LPPs and PAPs/Lipins
| Feature | Lipid Phosphate Phosphohydrolases (LPPs) | Phosphatidic Acid Phosphatases (PAPs/Lipins) |
| Cellular Location | Plasma membrane, organellar membranes nih.gov | Cytosol, nucleus, endoplasmic reticulum wikipedia.org |
| Substrate Specificity | Broad (PA, LPA, S1P, etc.) sigmaaldrich.comthermofisher.comrutgers.edu | Specific for Phosphatidic Acid (PA) rutgers.edu |
| Mg2+ Dependence | Independent researchgate.netmedcraveonline.com | Dependent hep.com.cnrutgers.edu |
| Primary Function | Regulation of extracellular and intra-organellar lipid phosphate signaling nih.gov | Regulation of intracellular PA levels, glycerolipid synthesis, and gene expression nih.govwikipedia.org |
Specificity and Regulatory Mechanisms of Palmitoyl-Containing Phosphatidic Acid Dephosphorylation
The activity of lipins is tightly controlled through post-translational modifications, particularly phosphorylation. karger.com For instance, insulin (B600854) can induce the phosphorylation of lipin-1, which affects its subcellular localization and enzymatic activity. karger.comnih.gov This dynamic regulation allows cells to rapidly adjust the rate of PA dephosphorylation in response to hormonal and nutritional cues. aocs.org
Further Metabolic Conversion of Palmitoyl-Containing Lipid Derivatives
Following the dephosphorylation of palmitoyl-containing phosphatidic acid to diacylglycerol, the resulting lipid derivatives can enter various metabolic pathways.
Integration with Fatty Acid Beta-Oxidation Pathways
The palmitoyl (B13399708) groups released from the breakdown of larger lipid structures can be activated to palmitoyl-CoA. taylorandfrancis.comwikipedia.org This activated form is then transported into the mitochondria via the carnitine shuttle system. taylorandfrancis.comwikipedia.orgabcam.com Inside the mitochondrial matrix, palmitoyl-CoA undergoes beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgnih.gov The acetyl-CoA generated can then enter the citric acid cycle for further energy production. taylorandfrancis.comabcam.com
Conversion of Sphingosine 1-Phosphate to Palmitoyl-CoA and its Subsequent Fates
Sphingosine 1-phosphate (S1P), a substrate for LPPs, can also be catabolized in a pathway that ultimately yields palmitoyl-CoA. nih.gov This conversion is initiated by the enzyme S1P lyase, which cleaves S1P into hexadecenal and phosphoethanolamine. researchgate.netmdpi.com The hexadecenal is then oxidized and activated to trans-2-hexadecenoyl-CoA, which is subsequently reduced to palmitoyl-CoA. nih.gov This palmitoyl-CoA can then be utilized for the synthesis of other lipids or be directed towards beta-oxidation for energy generation. nih.gov
Regulatory Mechanisms Governing Palmitoyl Phosphate Catabolism
The breakdown of this compound and its derivatives is a highly regulated process, ensuring that the cell's metabolic needs are met without causing lipid-induced toxicity. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional and Post-Translational Control of Degradative Enzymes
The expression of enzymes involved in lipid catabolism is controlled by various transcription factors. nih.govresearchgate.net Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators of genes involved in fatty acid uptake and beta-oxidation. nih.gov Saturated fatty acids like palmitic acid can act as ligands for PPARα, inducing the expression of enzymes required for their own breakdown. nih.gov Sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1c, also play a role in regulating the transcription of genes involved in lipid metabolism. nih.gov
Post-translational modifications provide another layer of rapid and reversible regulation of degradative enzymes. abcam.comnews-medical.netthermofisher.com Phosphorylation and dephosphorylation, catalyzed by kinases and phosphatases respectively, can modulate the activity of these enzymes. abcam.comnews-medical.net For example, the phosphorylation state of lipins is a key determinant of their enzymatic activity and subcellular location. aocs.orgkarger.com Pro-inflammatory signals, such as lipopolysaccharide (LPS), can lead to a decrease in lipin-1 expression, indicating transcriptional repression in response to inflammation. physiology.org
Feedback Inhibition and Substrate Availability Dynamics
The enzymatic degradation of this compound species is intricately controlled by feedback mechanisms and the availability of substrates, ensuring lipid homeostasis. These regulatory circuits operate at both the transcriptional and enzymatic levels, responding dynamically to the cell's metabolic state.
Feedback Inhibition:
A sophisticated feedback loop involving phosphatidic acid is well-documented in yeast. The cellular concentration of PA directly regulates the transcription of genes involved in phospholipid synthesis. nih.govresearchgate.net This is mediated by the transcriptional repressor Opi1p, which binds to PA at the endoplasmic reticulum membrane, rendering it inactive. researchgate.net A decrease in PA levels, for instance, following the addition of the precursor inositol (B14025) which promotes PA consumption, leads to the release of Opi1p. researchgate.net The freed Opi1p then translocates to the nucleus to repress the expression of target genes, thereby downregulating phospholipid biosynthesis in response to reduced substrate (PA) levels. nih.govresearchgate.net This system establishes a direct feedback mechanism where the metabolic intermediate itself controls its own biosynthetic pathway.
Enzymatic activity is also subject to feedback regulation by downstream products and pathway intermediates. Phosphatidate phosphatases are allosterically upregulated by molecules derived from PA, such as CDP-diacylglycerol, and are downregulated by other lipids like sphingosine. wikipedia.org Furthermore, the enzyme can be competitively inhibited by inorganic phosphate (Pi), one of the products of the hydrolysis reaction, a common feature in phosphatase enzymes. nih.gov
Substrate Availability Dynamics:
The flux through glycerolipid metabolic pathways is highly dependent on the availability of substrates. nih.govscbt.com The synthesis of PA itself is contingent on the supply of glycerol-3-phosphate (Gro3P) and fatty acyl-CoAs, such as palmitoyl-CoA. aocs.orgfrontiersin.org The subsequent enzymatic processing of PA is also dictated by the metabolic context. For example, in adipocytes, if there is an excess of glucose leading to Gro3P production but an insufficient supply of free fatty acids for esterification, the Gro3P may be hydrolyzed by glycerol-3-phosphate phosphatase (G3PP) and the resulting glycerol (B35011) is exported from the cell. frontiersin.org This highlights how substrate availability directs metabolic flow.
Table 1: Regulatory Mechanisms in this compound (as PA) Degradation
| Regulator | Enzyme/Process Affected | Effect | Mechanism | Reference |
| Phosphatidic Acid (PA) | Opi1p Repressor | Inhibition of Repression | Binds to Opi1p at the ER, preventing its nuclear translocation. | nih.gov, researchgate.net |
| Inositol | Opi1p Repressor | Activation of Repression | Promotes consumption of PA, releasing Opi1p to enter the nucleus. | researchgate.net |
| CDP-diacylglycerol | Phosphatidate Phosphatase (PAP) | Upregulation | Allosteric activation by a downstream product. | wikipedia.org |
| Sphingosine | Phosphatidate Phosphatase (PAP) | Downregulation | Allosteric inhibition. | wikipedia.org |
| Inorganic Phosphate (Pi) | Acylphosphatase / PAP | Inhibition | Competitive inhibition by the reaction product. | nih.gov |
| Glycerol-3-Phosphate / Fatty Acyl-CoA | Glycerolipid Synthesis | Upregulation | Increased substrate availability drives the synthesis of PA. | aocs.org, frontiersin.org |
Biological Functions and Regulatory Roles of Palmitoyl Phosphate Species
Palmitoyl (B13399708) Phosphate (B84403) as a Central Intermediate in Major Lipid Biosynthesis Pathways
Phosphatidic acid (PA) is the simplest glycerophospholipid and stands at a crucial branch point in the synthesis of nearly all other phospholipids (B1166683) and storage lipids (triacylglycerols). portlandpress.comfrontierspartnerships.orgfrontiersin.org Its synthesis primarily occurs through the acylation of glycerol-3-phosphate (G3P) or dihydroxyacetone phosphate (DHAP). nsf.govnih.gov The initial acylation often involves the transfer of a saturated fatty acid, such as palmitate from palmitoyl-CoA, to the sn-1 position of the glycerol (B35011) backbone, forming lysophosphatidic acid (LPA). A subsequent acylation at the sn-2 position, often with an unsaturated fatty acid, yields PA. This central role makes PA, including palmitoyl-containing species, a critical hub for lipid metabolism. portlandpress.com
Palmitoyl-containing phosphatidic acid is a foundational precursor for the biosynthesis of the major phospholipids that constitute cellular membranes. portlandpress.comannualreviews.org The synthesis of glycerophospholipids, which are essential for membrane biogenesis, begins with the creation of PA. nih.govannualreviews.org From this central point, the metabolic pathway bifurcates. annualreviews.org
In one branch, PA is dephosphorylated by phosphatidic acid phosphohydrolases (PAPs) to produce diacylglycerol (DAG). ontosight.airesearchgate.net DAG is then used to synthesize the neutral phospholipids phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are abundant components of cellular membranes. nih.govannualreviews.org
In the second branch, PA reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG). portlandpress.comannualreviews.org CDP-DAG serves as the precursor for the synthesis of anionic phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). annualreviews.org In some organisms like yeast, it is also a precursor for phosphatidylserine (B164497) (PS). annualreviews.org
The assembly of these diverse phospholipids is essential for the formation and expansion of cellular membranes, a process known as membrane biogenesis. annualreviews.orgresearchgate.net The synthesis of these lipids occurs primarily on the cytosolic face of the endoplasmic reticulum (ER) membrane. nih.govwikipedia.org The coordinated production of different phospholipid species, originating from precursors like palmitoyl-containing PA, is crucial for maintaining the structural integrity and functional properties of all cellular membranes. annualreviews.orgontosight.ai
Table 1: Key Enzymes in Palmitoyl-Containing Phospholipid Synthesis
| Enzyme | Substrate(s) | Product(s) | Pathway Branch | Reference |
| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Palmitoyl-CoA | 1-Acylglycerol-3-phosphate (LPA) | De novo phospholipid synthesis (start) | asm.org |
| Lysophosphatidic acid acyltransferase (LPAAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid (PA) | De novo phospholipid synthesis | frontierspartnerships.orgresearchgate.net |
| Phosphatidic acid phosphatase (PAP) | Phosphatidic acid | Diacylglycerol (DAG) | Kennedy Pathway (for PC, PE synthesis) | ontosight.airesearchgate.net |
| CDP-diacylglycerol synthase (CDS) | Phosphatidic acid, CTP | CDP-diacylglycerol (CDP-DAG) | Anionic phospholipid synthesis (for PI, PG, CL) | portlandpress.comannualreviews.org |
Palmitoyl phosphate derivatives are also integral to the synthesis of ether lipids, a special class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone instead of the more common ester linkage. echelon-inc.comontosight.ai A major subclass of these are plasmalogens, which contain a vinyl-ether bond and are abundant in specific tissues like the brain and heart. ontosight.aioatext.com
The biosynthesis of ether lipids begins in peroxisomes and utilizes dihydroxyacetone phosphate (DHAP) as the initial backbone. reactome.orgpnas.org The first committed step is the acylation of DHAP by an acyl-CoA, such as palmitoyl-CoA, to form acyl-DHAP (e.g., 1-palmitoylglycerone phosphate). ontosight.aireactome.orgnih.gov This reaction is catalyzed by DHAP acyltransferase (DHAP-AT). nih.gov
Next, the key enzyme alkyl-dihydroxyacetone phosphate synthase (ADPS or AGPS) exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, forming alkyl-DHAP. echelon-inc.comechelon-inc.com This step establishes the defining ether bond. echelon-inc.com The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate, which subsequently enters the mainstream of glycerolipid synthesis in the endoplasmic reticulum to be converted into various ether-linked phospholipids, including plasmalogens. reactome.orgnih.gov Therefore, palmitoyl-DHAP is a critical intermediate that channels fatty acids into the ether lipid and plasmalogen biosynthetic pathways. echelon-inc.comontosight.ai
Table 2: Initial Steps in Ether Lipid Biosynthesis Involving Palmitoyl Derivatives
| Step | Reaction | Enzyme | Product | Cellular Location | Reference |
| 1 | DHAP + Palmitoyl-CoA → 1-Palmitoylglycerone phosphate + CoASH | Dihydroxyacetone phosphate acyltransferase (DHAP-AT) | 1-Palmitoylglycerone phosphate (Acyl-DHAP) | Peroxisome | ontosight.aireactome.orgnih.gov |
| 2 | 1-Palmitoylglycerone phosphate + Fatty alcohol → Alkyl-DHAP + Palmitate | Alkyl-dihydroxyacetone phosphate synthase (ADPS) | O-hexadecylglycerone phosphate (Alkyl-DHAP) | Peroxisome | echelon-inc.comreactome.org |
Role in Phospholipid Synthesis and Membrane Biogenesis
Palmitoyl-Containing Phosphatidic Acid in Cellular Signaling
Beyond its role as a biosynthetic precursor, phosphatidic acid (PA) containing palmitoyl chains is a potent lipid second messenger. portlandpress.com The cellular levels of PA are typically low but can increase rapidly in specific membrane domains in response to various stimuli, allowing it to function as a signaling molecule. portlandpress.com Its unique physicochemical properties—a small, negatively charged phosphomonoester headgroup and a cone-like shape—enable it to interact with and modulate the function of numerous proteins, thereby influencing a wide range of cellular processes. portlandpress.commdpi.com
Palmitoyl-containing PA can directly bind to and regulate the activity of a diverse set of proteins, including kinases, phosphatases, and cytoskeletal components. portlandpress.comresearchgate.net The specificity of these interactions can be influenced by the acyl chain composition of the PA molecule. oup.com For instance, different PA species exhibit preferential binding to certain protein targets. oup.com
Kinases : PA has been shown to be an activator for several key signaling kinases. These include Raf-1 protein kinase, sphingosine (B13886) kinase 1, and the mammalian target of rapamycin (B549165) (mTOR). researchgate.netmdpi.com The interaction with PA can recruit these kinases to membranes and trigger downstream signaling cascades involved in cell growth and proliferation. researchgate.net
Phosphatases : PA can also regulate phosphatases. A well-studied example is its interaction with protein phosphatase 1 (PP1), which is involved in regulating the cell cycle and metabolism. researchgate.netmdpi.com
Other Proteins : In plants, specific PA species like palmitoyl-linoleoyl PA have been shown to bind to proteins such as NADPH oxidase and the microtubule-associated protein MAP65-1, influencing stress responses and cytoskeletal dynamics. oup.com In Drosophila, the Patched (Ptc) protein, a key component of the Hedgehog signaling pathway, directly interacts with saturated forms of PA, such as 1,2-dipalmitoyl-phosphatidic acid (DPPA). nih.gov
These interactions are often mediated by a combination of the electrostatic attraction between the negatively charged PA headgroup and basic amino acid residues on the protein, as well as the specific shape of the lipid. portlandpress.com
Palmitoyl-containing PA also exerts its signaling influence indirectly by serving as a precursor for other important lipid messengers. ontosight.ai The most prominent example is its conversion to diacylglycerol (DAG) by the action of PA phosphatases. ontosight.airesearchgate.net
DAG is a critical second messenger that activates a host of signaling proteins, most notably protein kinase C (PKC) isoforms. mdpi.com The interconversion between PA and DAG is a tightly regulated process that acts as a molecular switch in many signaling pathways. portlandpress.com Since PA and DAG often have distinct downstream targets and biological effects, the balance between their levels, controlled by diacylglycerol kinases (which convert DAG to PA) and PA phosphatases, is crucial for processes like cell proliferation, membrane trafficking, and immune responses. portlandpress.comresearchgate.net For instance, PA synthesized via phosphatidic acid will typically contain a saturated fatty acid like palmitate at the C-1 position and an unsaturated fatty acid at the C-2 position, a structure that is passed on to the resulting DAG.
The distinct molecular geometry of phosphatidic acid plays a significant role in modulating the physical properties of cell membranes, particularly their shape and dynamics. mdpi.com Unlike the cylindrical shape of major membrane phospholipids like phosphatidylcholine (PC), PA has a small headgroup relative to its two acyl chains, giving it an "inverse conical" or cone shape. nsf.govnih.gov
This shape allows PA molecules to pack efficiently into areas of negative membrane curvature, such as the inner leaflet of a budding vesicle or at sites of membrane fusion. mdpi.comnih.gov Research has demonstrated that PA preferentially localizes to regions of negative curvature in artificial lipid bilayers and liposomes. nsf.govnih.gov By accumulating in these regions, PA can stabilize highly bent membrane structures and lower the energy required for membrane deformation. nih.gov
This property is critical for numerous cellular events that involve changes in membrane topology:
Vesicle Trafficking : The formation of transport vesicles from donor membranes (e.g., fission) requires the generation of high membrane curvature. PA has been implicated in this process, where its localized production can facilitate the budding of vesicles. frontierspartnerships.org
Membrane Fusion : The fusion of membranes also involves intermediates with high negative curvature, and the presence of PA can promote these structural transitions. nih.gov
Protein Recruitment : Changes in membrane curvature induced by PA can, in turn, influence the recruitment and activity of proteins that sense or are modulated by the physical state of the lipid bilayer. mdpi.com
Molecular dynamics simulations and experimental studies using giant unilamellar vesicles (GUVs) have confirmed that the presence of PA species like palmitoyloleoyl phosphatidic acid (POPA) affects the mechanical properties and organization of lipid bilayers. nih.govnih.gov
Precursor Role for Other Signaling Lipids (e.g., Diacylglycerol)
Modulation of Protein Function via Palmitoyl-CoA Derived Palmitoylation (as a related but distinct process)
Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid from a palmitoyl-CoA donor to a cysteine residue on a protein via a thioester linkage. frontiersin.orgfrontiersin.orgembopress.org This process is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger aspartate-histidine-histidine-cysteine (DHHC) motif. frontiersin.orgfrontiersin.org The reversibility of palmitoylation, managed by acyl-protein thioesterases (APTs), allows for dynamic regulation of protein function. wikipedia.orgnih.gov This lipid modification increases the hydrophobicity of the protein, influencing its structure, stability, subcellular localization, and interactions with other molecules. frontiersin.orgijbs.com
Regulation of Protein Localization and Membrane Association
Palmitoylation plays a critical role in anchoring proteins to cellular membranes. creative-proteomics.com The addition of the hydrophobic palmitate group enhances the affinity of proteins for the lipid bilayer, which is essential for the function of many signaling and structural proteins. wikipedia.orgmdpi.com For many proteins, particularly those lacking a transmembrane domain, palmitoylation serves as a crucial signal for membrane targeting. tandfonline.com
The dynamic nature of palmitoylation allows for the shuttling of proteins between different membrane compartments and the cytosol. wikipedia.orga-z.lu For instance, the Ras family of small GTPases undergoes cycles of palmitoylation and depalmitoylation that regulate their trafficking between the Golgi apparatus and the plasma membrane. a-z.lufrontiersin.org After being palmitoylated at the Golgi, Ras proteins are transported to the plasma membrane. frontiersin.org Subsequent depalmitoylation can release them back into the cytosol, allowing for their re-palmitoylation and another cycle of membrane targeting. a-z.lu This cycle is crucial for their role in signal transduction pathways that control cell growth and differentiation. creative-proteomics.comfrontiersin.org
Palmitoylation also directs proteins to specific microdomains within membranes, such as lipid rafts. creative-proteomics.com These specialized domains, enriched in cholesterol and sphingolipids, serve as platforms for protein clustering and signaling. creative-proteomics.comnih.gov The saturated nature of the palmitate chain favors its insertion into the ordered lipid environment of these rafts. nih.gov By targeting proteins to lipid rafts, palmitoylation facilitates the assembly of signaling complexes and enhances the efficiency of signal transduction. nih.gov For example, the localization of Src-family kinases like Lyn and Fyn to lipid rafts is dependent on their palmitoylation. nih.gov
The table below summarizes examples of proteins whose localization is regulated by palmitoylation.
| Protein | Function | Effect of Palmitoylation on Localization |
| Ras GTPases (e.g., H-Ras, N-Ras) | Signal transduction | Anchors to the plasma membrane and Golgi apparatus, facilitating signaling cascades. frontiersin.org |
| G Protein-Coupled Receptors (GPCRs) | Signal reception | Regulates membrane localization and function, affecting responsiveness to signals. creative-proteomics.com |
| Src-family kinases (e.g., Lyn, Fyn) | Signal transduction | Targets to lipid rafts, concentrating signaling components. nih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Nitric oxide production | Tethers to the Golgi and plasma membranes, regulating its activity. wikipedia.org |
| Scribble (SCRIB) | Tumor suppressor, cell polarity | Promotes localization to the plasma membrane, which is critical for its function in the Hippo pathway. embopress.org |
Effects on Protein-Protein Interactions and Signaling Platform Formation
Palmitoylation significantly influences the assembly of protein complexes and the formation of signaling platforms by modulating protein-protein interactions. frontiersin.orgwikipedia.org This can occur through several mechanisms. Firstly, by anchoring proteins to membranes, palmitoylation increases their local concentration, thereby promoting interactions with other membrane-associated proteins. wikipedia.org Secondly, the conformational changes induced by the insertion of the palmitoyl group into the lipid bilayer can expose or conceal protein interaction domains. nih.gov
A key role of palmitoylation is to facilitate the clustering of proteins within specific membrane microdomains, such as lipid rafts. wikipedia.org These platforms are crucial for the assembly of functional signaling complexes. For example, in T-cell activation, the clustering of the T-cell receptor, co-receptors like CD4 and CD8, and various signaling proteins within lipid rafts is essential for initiating a robust immune response. nih.gov Palmitoylation of many of these components is required for their partitioning into these rafts. nih.gov
Palmitoylation can also directly influence the binding affinity between proteins. The modification can either promote or inhibit interactions depending on the specific proteins involved. For instance, the interaction between certain proteins is dependent on both being localized to the same membrane compartment, a process often governed by palmitoylation. nih.gov The reversible nature of palmitoylation provides a dynamic regulatory switch for these interactions, allowing for rapid assembly and disassembly of signaling complexes in response to cellular cues. frontiersin.org
The table below provides examples of protein interactions and signaling platforms regulated by palmitoylation.
| Protein/Complex | Signaling Pathway | Role of Palmitoylation |
| Ras Proteins | MAPK/ERK pathway | Promotes interaction with downstream effectors like Raf kinase at the plasma membrane. frontiersin.org |
| G Protein α subunits | G protein signaling | Palmitoylation of the α subunit is involved in tethering the G protein to the membrane, enabling interaction with GPCRs and effectors. wikipedia.org |
| T-cell Receptor Complex | T-cell activation | Facilitates the clustering of receptor components and associated kinases in lipid rafts to form the immunological synapse. nih.gov |
| SNAP25 | Vesicle fusion | Palmitoylation is crucial for its interaction with other SNARE proteins, enabling neurotransmitter release. mdpi.com |
| Wnt Signaling Proteins | Wnt signaling pathway | Palmitoylation of Wnt proteins is essential for their secretion and interaction with Frizzled receptors. |
Control of Protein Stability and Trafficking
Palmitoylation is a key regulator of protein stability and intracellular trafficking. frontiersin.orgtandfonline.com The attachment of a palmitoyl group can protect proteins from degradation. creative-proteomics.com By altering a protein's conformation or by anchoring it within a membrane, palmitoylation can shield it from cellular degradation machinery, such as the proteasome. frontiersin.orgcreative-proteomics.com For some proteins, a decrease in palmitoylation leads to an increase in ubiquitylation, marking them for degradation. tandfonline.com This suggests a protective role for palmitoylation in extending the half-life of certain proteins. a-z.lu
The modification also plays a crucial role in regulating the movement of proteins between different cellular compartments. tandfonline.comnih.gov Palmitoylation can act as a sorting signal, directing proteins to their correct subcellular destinations. tandfonline.com For example, palmitoylation is required for the efficient exit of some proteins, such as the low-density lipoprotein receptor-related protein 6 (LRP6), from the endoplasmic reticulum (ER). tandfonline.com Without this modification, these proteins may be retained in the ER and fail to reach their site of function. nih.gov
The dynamic cycle of palmitoylation and depalmitoylation is central to the regulation of protein trafficking. a-z.lu Palmitoylated proteins are often transported between organelles via vesicles, while their depalmitoylated counterparts may move more freely through the cytoplasm. a-z.lu This cycle allows for precise spatial and temporal control over a protein's location and function. For instance, the trafficking of Ras proteins between the Golgi and the plasma membrane is tightly controlled by this reversible modification, ensuring that signaling is activated at the appropriate location. a-z.lufrontiersin.org Furthermore, in some cases, the mutation of palmitoylation sites can lead to the mis-sorting of proteins to lysosomes for degradation, highlighting the importance of this modification in avoiding lysosomal destruction and ensuring proper protein trafficking. tandfonline.com
The table below details examples of how palmitoylation controls protein stability and trafficking.
| Protein | Function | Effect of Palmitoylation on Stability and Trafficking |
| Tlg1p (a yeast SNARE protein) | Vesicle trafficking | Palmitoylation regulates its stability; decreased palmitoylation increases ubiquitylation and degradation. tandfonline.com |
| TEM8 (Tumor endothelial marker 8) | Cell surface receptor | Palmitoylation regulates its stability at the cell surface. tandfonline.com |
| LRP6 | Wnt co-receptor | Required for efficient exit from the endoplasmic reticulum and transport to the plasma membrane. tandfonline.com |
| Ras Proteins | Signal transduction | The palmitoylation/depalmitoylation cycle regulates trafficking between the Golgi and plasma membrane. a-z.lu |
| Gephyrin | Synaptic scaffolding protein | Palmitoylation controls the clustering of GABAergic receptors at synapses, affecting synaptic plasticity. wikipedia.org |
Molecular Mechanisms of Palmitoyl Phosphate Action and Interaction
Biophysical Interactions of Palmitoyl-Containing Lipids with Membranes
Lipids containing palmitoyl (B13399708) chains, including palmitoyl phosphate (B84403) and other palmitoylated lipids, play significant roles in modulating the biophysical properties of biological membranes. These interactions are crucial for maintaining membrane integrity and influencing the formation of specialized membrane domains.
Influence on Membrane Fluidity and Structural Integrity
Palmitoyl-containing lipids, characterized by their saturated 16-carbon acyl chain, tend to form tightly packed structures within lipid bilayers. This tight packing can influence membrane fluidity and structural integrity. For instance, studies on different phospholipids (B1166683), including those with palmitoyl chains like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), demonstrate that the saturation and length of acyl chains impact membrane fluidity. nih.govmdpi.comresearchgate.netnih.gov Membranes composed of lipids with saturated chains, such as palmitoyl, generally exhibit lower fluidity compared to those with unsaturated chains due to increased van der Waals interactions between the acyl tails. nih.govmdpi.comuni-heidelberg.de
Role in Lipid Raft and Membrane Microdomain Formation
Palmitoyl-containing lipids, particularly sphingolipids and cholesterol, are enriched in lipid rafts, which are dynamic, ordered microdomains within the cell membrane. nih.govnih.govnih.govplos.org The saturated acyl chains of palmitoyl contribute to the tightly packed, liquid-ordered phase characteristic of these domains. nih.govnih.govnih.gov This ordered environment is distinct from the surrounding liquid-disordered phase, which is richer in lipids with unsaturated chains. nih.govnih.gov
The presence of palmitoyl chains in lipids and palmitoylated proteins enhances their affinity for lipid rafts. nih.govplos.orgpnas.orgjneurosci.org This partitioning into lipid rafts is crucial for the proper localization and function of many proteins involved in cell signaling, membrane trafficking, and other cellular processes. nih.govnih.govplos.orgjneurosci.orgontosight.ai For instance, palmitoylation of proteins like AKAP79 and CD44 has been shown to target them to lipid rafts, influencing their interactions with other proteins and their regulatory roles. nih.govplos.orgjneurosci.org The selective partitioning of palmitoylated proteins into these domains highlights the importance of palmitoyl-lipid interactions in organizing the lateral structure of the membrane and creating functional microenvironments. plos.orgpnas.orgjneurosci.org
Palmitoyl Phosphate-Protein Interactions: Characterization of Binding Specificity
The interaction of this compound and other palmitoyl-containing lipids with proteins is a critical aspect of their biological function. These interactions can involve specific binding domains on proteins and have been investigated using various structural biology approaches.
Identification of this compound Binding Domains on Effector Proteins
Proteins that interact with this compound or other phosphorylated lipids often possess specific domains or residues that facilitate this binding. While direct information specifically on this compound binding domains is limited in the provided context, studies on the interaction of other phosphorylated lipids and palmitoylated proteins with proteins provide relevant insights.
For example, proteins that bind to phosphatidylinositol phospholipids, which also contain phosphate groups, utilize Phox-homology (PX) domains for membrane targeting and lipid binding. nih.gov These domains interact with specific phosphoinositide headgroups, indicating a specificity based on the phosphorylated inositol (B14025) ring. nih.gov
In the context of palmitoylated proteins, the palmitoyl group itself acts as a hydrophobic anchor that facilitates membrane association and can influence interactions with other proteins within the membrane or at the membrane interface. nih.govplos.orgpnas.orgjneurosci.orgresearchgate.net The presence and spacing of palmitoyl groups on a protein can affect its partitioning into different membrane microdomains and its ability to interact with specific protein partners. plos.orgnih.gov
Studies on proteins that bind palmitoyl-CoA, a related molecule containing a palmitoyl chain and a phosphate-containing coenzyme A moiety, have identified specific binding sites. For instance, the acyl-coenzyme A binding protein (ACBP) has a binding site that accommodates both the palmitoyl chain and the adenosine-3'-phosphate part of palmitoyl-CoA. rcsb.orgnih.gov The binding involves both hydrophobic interactions with the palmitoyl chain and polar interactions, including salt bridges and hydrogen bonds, with the phosphate and other polar parts of the ligand. rcsb.orgnih.gov This suggests that phosphate groups within palmitoyl-containing molecules can play a direct role in protein binding through specific polar interactions.
Structural Biology Approaches to Elucidate Lipid-Protein Complexes
Various structural biology techniques have been employed to understand the interactions between lipids and proteins, including those involving palmitoyl-containing lipids. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics simulations provide detailed insights into the binding interfaces and conformational changes that occur upon lipid-protein complex formation. nih.govrcsb.orgnih.govnih.govembopress.org
Crystal structures of proteins in complex with palmitoyl-containing ligands, such as the complex between acyl-coenzyme A binding protein and palmitoyl-coenzyme A, have revealed the precise arrangement of amino acid residues involved in binding the palmitoyl chain and the phosphate-containing headgroup. rcsb.orgnih.gov These structures show how hydrophobic pockets accommodate the acyl chain while polar residues interact with the phosphate and other polar moieties. rcsb.orgnih.govresearchgate.net
Molecular dynamics simulations are also valuable tools for studying the dynamic interactions between lipids and proteins in a membrane environment. nih.govnih.govelifesciences.org These simulations can provide information on the membrane penetration depth of proteins, the conformational changes of lipids and proteins upon interaction, and the stability of lipid-protein complexes. nih.govnih.gov For example, simulations have been used to study the interaction of ceramide-1-phosphate transfer proteins (CPTPs) with phospholipid bilayers, showing how the protein interacts with the membrane and acquires its lipid cargo. nih.gov
Furthermore, studies using techniques like fluorescence anisotropy can provide insights into the effects of lipid binding on protein conformation and membrane insertion. mdpi.comnih.gov By monitoring changes in the environment of fluorescent probes within the protein or membrane, researchers can infer how lipid interactions influence protein structure and membrane association. mdpi.comnih.gov
Enzymatic Regulation by Palmitoyl-Containing Lipids
Palmitoyl-containing lipids can directly or indirectly regulate the activity of various enzymes. This regulation can occur through several mechanisms, including allosteric modulation, influencing enzyme localization, or acting as substrates or cofactors.
Some enzymes have been shown to be directly inhibited or activated by palmitoyl-containing molecules. For instance, palmitoyl-CoA has been demonstrated to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through covalent thioesterification of a cysteine residue. acs.org This highlights a mechanism where the palmitoyl moiety is directly attached to the enzyme, altering its activity.
Palmitoyl-containing lipids can also influence enzyme activity by affecting their membrane localization or their association with other regulatory proteins. As discussed earlier, palmitoylation of proteins can target them to specific membrane microdomains like lipid rafts, where they may encounter their substrates or regulatory partners, thereby influencing their activity. nih.govplos.orgjneurosci.org
Furthermore, certain enzymes involved in lipid metabolism are directly regulated by the availability of palmitoyl-containing substrates or by the presence of specific lipid environments. For example, the activity of sn-glycerol-3-phosphate acyltransferase, an enzyme involved in phospholipid biosynthesis, can be influenced by the presence of different phospholipids. nih.gov
The interplay between protein palmitoylation and phosphorylation can also regulate enzyme activity. Phosphorylation can affect the palmitoylation state of a protein, thereby altering its membrane association and interaction with other proteins, which in turn can impact enzyme activity. researchgate.net Conversely, palmitoylation can influence the accessibility of phosphorylation sites on a protein. researchgate.net
Allosteric Modulation of Enzyme Activity
Allosteric modulation involves the regulation of an enzyme's activity by the binding of a molecule to a site other than the active site, inducing a conformational change that affects substrate binding or catalytic rate. While direct evidence for this compound as a widespread allosteric modulator is limited in the provided search results, related fatty acyl-CoA molecules, including palmitoyl-CoA, are known to exert allosteric effects on various enzymes.
Palmitoyl-CoA, a precursor in lipid synthesis and a key metabolic intermediate, functions as an allosteric inhibitor of several enzymes. A notable example is its role in the negative feedback inhibition of acetyl-CoA carboxylase, a crucial enzyme in fatty acid synthesis. aakash.ac.inunacademy.com This inhibition occurs when palmitoyl-CoA binds to a regulatory site on the enzyme, signaling sufficient levels of fatty acids and downregulating further synthesis. aakash.ac.inunacademy.com
Furthermore, fatty acyl-CoA derivatives, including palmitoyl-CoA, have been shown to have dual effects on phosphate-activated glutaminase (B10826351) from pig brain and kidney. nih.gov At low concentrations, these acyl-CoAs can activate the enzyme, while at higher concentrations, they become inhibitory. nih.gov This concentration-dependent effect is characteristic of allosteric regulation. Palmitoyl-CoA, specifically, acts as a strong inhibitor at concentrations around 10 µM. nih.gov The presence of phosphate and citrate (B86180) can potentiate the activation and protect against inhibition by fatty acyl-CoA derivatives. nih.gov
The potential for this compound, as an acyl phosphate, to similarly interact with and allosterically regulate enzymes involved in phosphate metabolism or lipid signaling pathways warrants further investigation, drawing parallels from the established allosteric roles of other acyl phosphates and fatty acyl-CoAs.
Substrate Specificity of Acyltransferases and Phosphatases for Palmitoyl-Containing Substrates
The specificity of enzymes that handle palmitoyl-containing substrates, such as acyltransferases and phosphatases, is crucial for directing palmitate to appropriate lipids or proteins and for regulating the levels of phosphorylated palmitoyl-containing molecules.
Acyltransferases involved in lipid synthesis, such as Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT), exhibit specificity for fatty acyl-CoAs, including palmitoyl-CoA. GPAT catalyzes the initial, rate-limiting step of glycerophospholipid synthesis by esterifying glycerol-3-phosphate with a fatty acyl-CoA at the sn-1 position to form lysophosphatidic acid. mdpi.comaocs.org The availability and specificity of GPAT isoforms for different fatty acyl-CoAs, including palmitoyl-CoA, influence the fatty acid composition of newly synthesized phospholipids and triglycerides.
Protein acyltransferases (PATs), specifically the zDHHC family of enzymes, catalyze the transfer of palmitate from palmitoyl-CoA to cysteine residues on proteins, a modification known as protein palmitoylation. molbiolcell.org The substrate specificity of these PATs is complex and not solely determined by simple sequence motifs around the palmitoylated cysteine. molbiolcell.orgportlandpress.com Subcellular localization of both the PAT and its substrate plays a significant role in determining specificity, as it can facilitate "local palmitoylation" where substrates are modified and retained within the same cellular compartment as the enzyme. nih.govtandfonline.com
Phosphatases that act on palmitoyl-containing lipids are also critical regulators. Lipid phosphate phosphatases (LPPs) are a class of membrane-associated enzymes with broad substrate specificity that includes various lipid phosphates, such as lysophosphatidic acid (LPA) and phosphatidic acid (PA). plos.orgrutgers.eduresearchgate.net If these lipid substrates contain a palmitoyl chain, LPPs can dephosphorylate them. For instance, phosphatidic acid, which can be formed with a palmitoyl group, can be dephosphorylated by LPPs or phosphatidate phosphatases (PAPs) to produce diacylglycerol. rutgers.eduresearchgate.net This dephosphorylation step is important in the synthesis of triglycerides and other phospholipids and also impacts signaling pathways where PA and diacylglycerol act as lipid mediators. rutgers.eduresearchgate.net The specificity of these phosphatases towards different acyl chain compositions in their lipid phosphate substrates can influence downstream metabolic and signaling events.
Interplay with Other Lipid Mediators and Post-Translational Modifications
Palmitoyl-containing molecules and the process of palmitoylation engage in complex interplay with other lipid mediators and post-translational modifications, influencing various cellular processes.
Crosstalk with Phosphoinositide Signaling Pathways
Phosphoinositides are key signaling lipids in cellular membranes, and their phosphorylation status regulates the recruitment of proteins and the propagation of signals. nih.govcornell.edu Crosstalk exists between palmitoyl-containing lipids and phosphoinositide signaling pathways.
Phosphatidic acid (PA), which can be a palmitoyl-containing lipid, is recognized as a signaling second messenger. researchgate.net PA can influence phosphoinositide signaling by activating enzymes like phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), which synthesize phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial phosphoinositide. researchgate.net PI(4,5)P2 serves as a precursor for other signaling lipids and a docking site for numerous proteins. nih.gov Thus, the production of palmitoyl-containing PA can indirectly modulate phosphoinositide levels and downstream signaling events.
Studies on specific palmitoyl-containing phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (B162893) (a type of PA), have indicated their involvement in cell signal transduction. medchemexpress.com This suggests that the presence of a palmitoyl moiety within certain phospholipids can contribute to their signaling capabilities and potential interactions with pathways like phosphoinositide signaling.
Synergistic or Antagonistic Effects with Other Fatty Acyl CoAs
Fatty acyl-CoAs, including palmitoyl-CoA, are central to lipid metabolism and can have interacting effects on enzyme activities and cellular pathways. The effects of palmitoyl-CoA can be synergistic or antagonistic with those of other fatty acyl-CoAs, depending on the specific enzyme and pathway involved.
As seen with phosphate-activated glutaminase, different fatty acyl-CoA chain lengths and saturation can have varying degrees of activating or inhibitory effects. nih.gov This suggests that the combined pool of cellular fatty acyl-CoAs, with palmitoyl-CoA being a significant component, can collectively modulate enzyme activity in a complex manner. For instance, a mix of fatty acyl-CoAs might lead to a different regulatory outcome than palmitoyl-CoA alone.
Furthermore, palmitoyl-CoA's inhibition of phosphofructokinase-1 highlights an antagonistic relationship between fatty acid availability (represented by palmitoyl-CoA levels) and glycolytic flux. nih.gov High levels of palmitoyl-CoA signal abundant lipid energy stores and can suppress glucose utilization through glycolysis. This demonstrates how palmitoyl-CoA can exert an antagonistic effect on a pathway regulated by other metabolic intermediates.
Reciprocal Regulation between Palmitoylation and Phosphorylation
Palmitoylation and phosphorylation are two dynamic post-translational modifications that can reciprocally influence each other, impacting protein function, localization, and signaling. This reciprocal regulation is particularly relevant for proteins that are substrates for both modifications and contain palmitoyl groups.
Research on the dopamine (B1211576) transporter (DAT) has provided clear evidence of this reciprocal regulation. researchgate.netnih.govnih.govresearchgate.net Phosphorylation of specific serine residues on DAT can reduce its palmitoylation state, while palmitoylation of cysteine residues can decrease its phosphorylation. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org This interplay creates distinct populations of DAT with varying levels of each modification, which in turn dictates the transporter's kinetic properties and responsiveness to signaling pathways like those involving Protein Kinase C (PKC). nih.govnih.govresearchgate.net Conditions favoring high phosphorylation are associated with low palmitoylation and reduced transport velocity, while conditions promoting high palmitoylation correlate with low phosphorylation and increased transport velocity. nih.govnih.govresearchgate.netbiorxiv.org
The negative charge introduced by a phosphate group can electrostatically repel the protein from the membrane, potentially hindering the access of palmitoyltransferases and thus preventing palmitoylation of nearby cysteine residues. researchgate.net Conversely, membrane association mediated by palmitoylation can sequester cysteine residues or alter protein conformation, making phosphorylation sites less accessible to protein kinases or more accessible to phosphatases. researchgate.net Additionally, phosphorylation could influence the rate of depalmitoylation by affecting the interaction with or activity of acyl protein thioesterases. researchgate.net
Advanced Methodologies for Investigating Palmitoyl Phosphate in Research
Advanced Lipidomics for Global Palmitoyl (B13399708) Phosphate (B84403) Profiling
Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to identify and quantify the vast array of lipid species within a biological system. For a low-abundance and structurally specific molecule like palmitoyl phosphate, high-resolution and sensitive methods are paramount.
High-Resolution Mass Spectrometry (LC-MS/MS, GC-MS) for Species Identification and Quantification
High-resolution mass spectrometry (HRMS) is the cornerstone of modern lipid analysis, offering the sensitivity and selectivity required to detect and measure specific lipid species from complex biological extracts. nih.gov When coupled with a chromatographic separation step, such as Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for identifying and quantifying molecules like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for analyzing lysophosphatidic acids (LPAs) and phosphatidic acids (PAs). nih.gov The process involves:
Chromatographic Separation: An LC system, often an Ultra-Performance Liquid Chromatography (UPLC) system, separates lipids from a biological sample before they enter the mass spectrometer. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar lipids like LPAs from other major phospholipid classes. nih.gov
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode, which is highly sensitive for phosphate-containing lipids. nih.gov
Mass Analysis: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, measures the mass-to-charge ratio (m/z) of the intact lipid molecule (the precursor ion) with high accuracy. nih.govacs.org This allows for the determination of the elemental composition. nih.gov
Tandem MS (MS/MS): The precursor ion of interest is isolated and fragmented. The resulting product ions provide structural information. For this compound (LPA 16:0), fragmentation would yield a characteristic ion for the palmitate fatty acid chain, confirming its identity. nih.gov
Quantification is achieved by comparing the signal intensity of the target analyte to that of a known concentration of an internal standard, often a structurally similar lipid with a different mass (e.g., a deuterated or odd-chain LPA). mdpi.com Calibration curves are generated to ensure linear detection and accurate measurement across a range of concentrations. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact phospholipids (B1166683), GC-MS is a robust method for quantifying lipid components after hydrolysis. nih.gov To analyze this compound, the molecule would first be chemically hydrolyzed to release the palmitic acid backbone. This fatty acid is then derivatized to increase its volatility for GC analysis. nih.govresearchgate.net The mass spectrometer detects the derivatized fatty acid, and its quantity can be related back to the original amount of the parent lipid. GC-MS is highly quantitative and can be used to determine the abundance of specific fatty acid components within a lipid class. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Analyte Form | Intact Lipid (e.g., 1-palmitoylglycerol-3-phosphate) | Derivatized Components (e.g., palmitic acid methyl ester) |
| Primary Use | Identification and quantification of specific lipid species | Quantification of total fatty acid or backbone content |
| Ionization | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Separation | Based on polarity/hydrophobicity (UPLC/HILIC) | Based on volatility and column interaction |
| Strengths | Provides structural detail of intact molecule, high throughput | High quantitative accuracy, robust and established method |
| Limitations | Potential for ion suppression, complex spectra | Destructive (requires hydrolysis), indirect analysis of parent lipid |
Isotopic Tracing Techniques for Metabolic Flux Analysis of Palmitoyl-Containing Lipids
Metabolic flux analysis using isotopic tracers is a dynamic approach to understanding the lifecycle of metabolites within a cell. To study the metabolism of palmitoyl-containing lipids, cells or organisms are supplied with a precursor molecule, such as palmitic acid, that has been enriched with a stable isotope (e.g., Carbon-13, ¹³C).
The process involves the following steps:
Label Administration: Cells are cultured in media containing a labeled precursor, for instance, [U-¹³C₁₆]-palmitate.
Metabolic Incorporation: The cells take up the labeled palmitate and incorporate it into various downstream lipids, including palmitoyl-CoA and subsequently into complex lipids like this compound.
Sample Collection and Analysis: At various time points, lipids are extracted and analyzed using LC-MS/MS.
Isotopologue Tracking: The mass spectrometer can distinguish between the unlabeled lipids and the newly synthesized, ¹³C-labeled lipids due to the mass difference. By tracking the rate at which the labeled form of this compound appears and disappears, researchers can calculate the rates of its synthesis and turnover. researchgate.net
This technique provides crucial information that steady-state concentration measurements cannot, revealing the dynamic flow of carbon through metabolic pathways and how these fluxes are altered by disease or other perturbations.
Chromatographic Separation Techniques (e.g., UPLC) for Isomer Discrimination
A significant challenge in lipidomics is the existence of isomers—molecules with the same chemical formula and mass but different structures. For lysophosphatidic acids, this includes positional isomers, such as 1-palmitoylglycerol-3-phosphate (sn-1) and 2-palmitoylglycerol-3-phosphate (sn-2). These isomers have identical masses and can produce similar fragments in MS/MS, making them indistinguishable by mass spectrometry alone.
Ultra-Performance Liquid Chromatography (UPLC) provides the high chromatographic resolution necessary to separate these isomers before they enter the mass spectrometer. researchgate.net
Reversed-Phase (RP) UPLC: Separates lipids based on hydrophobicity. The sn-1 and sn-2 isomers often have slightly different polarities, which can lead to different retention times on an RP column, allowing for their individual detection and quantification.
HILIC UPLC: Separates molecules based on polarity. This technique is also capable of resolving lipid isomers that differ in the position of the fatty acid chain. nih.gov
The ability to discriminate between isomers is critical, as they can have distinct biological roles and their relative abundance can be an important indicator of specific enzyme activities. For example, the ratio of sn-1 to sn-2 LPA can reflect the activity of different phospholipases and acyltransferases.
Genetic and Molecular Tools for Modulating this compound Pathways
To understand the function of this compound and its metabolic pathways, researchers perturb the system by manipulating the genes that encode for key metabolic enzymes. This allows for a direct assessment of how changes in the synthesis or degradation of this lipid affect cellular processes.
Gene Editing (e.g., CRISPR/Cas9) of Enzymes in this compound Metabolism
CRISPR/Cas9 technology has revolutionized functional genomics by allowing for precise editing of an organism's DNA. Researchers can use this tool to target and disrupt genes that encode enzymes responsible for the synthesis or breakdown of this compound, such as acyltransferases that attach the palmitoyl group to glycerol-3-phosphate or lipid phosphatases that dephosphorylate it.
The methodology involves:
Designing a guide RNA (gRNA): A gRNA is synthesized to be complementary to a specific sequence within the target gene.
Cellular Delivery: The gRNA and the Cas9 nuclease are introduced into cells.
Gene Disruption: The gRNA directs the Cas9 nuclease to the target DNA sequence, where Cas9 creates a double-strand break.
Inactivation: The cell's DNA repair machinery often repairs the break imperfectly, leading to insertions or deletions that result in a non-functional, or "knockout," gene.
By comparing the lipid profiles and cellular phenotypes of the knockout cells with unmodified (wild-type) cells, researchers can deduce the function of the enzyme and, by extension, the role of its substrate or product, such as this compound.
RNA Interference (RNAi) and Gene Overexpression for Pathway Perturbation
RNA Interference (RNAi): This is a mechanism for silencing gene expression at the post-transcriptional level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the messenger RNA (mRNA) of a target enzyme. When introduced into a cell, these small RNAs bind to the target mRNA, leading to its degradation and preventing it from being translated into a functional protein. This "knockdown" of the enzyme's expression leads to a decrease in its activity, allowing researchers to study the consequences of its reduced function. researchgate.net
Gene Overexpression: Conversely, to study the effects of increased enzyme activity, a gene encoding a key enzyme in the this compound pathway can be overexpressed. This is typically achieved by introducing a plasmid vector into the cells that contains the gene of interest under the control of a strong promoter, leading to high levels of transcription and translation. The resulting increase in enzyme concentration can elevate the production or degradation of this compound, and the downstream effects on cell signaling and metabolism can be observed.
Table 2: Genetic Tools for Studying this compound Metabolism
| Technique | Mechanism | Outcome | Application in this compound Research |
|---|---|---|---|
| CRISPR/Cas9 | DNA editing leading to gene inactivation. | Permanent gene "knockout". | Determining the essential function of an enzyme in the synthesis or degradation pathway. |
| RNAi | mRNA degradation leading to reduced protein translation. | Transient or stable gene "knockdown". | Assessing the impact of reduced enzyme levels on this compound concentration and cell function. |
| Gene Overexpression | Introduction of an expression vector to increase protein production. | Increased levels of a specific enzyme. | Investigating the effects of elevated pathway flux and accumulation of this compound or its metabolites. |
Reporter Systems and Fluorescent Probes for Live-Cell Dynamics
Visualizing the spatiotemporal dynamics of lipids like this compound in living cells is a significant challenge due to their small size and metabolic transience. To overcome this, researchers have developed sophisticated reporter systems and fluorescent probes.
Genetically-encoded biosensors offer a powerful strategy for monitoring the fluctuation of related lipid species. For instance, sensors have been developed to track phosphatidic acid (PA), the direct product of this compound acylation. These often utilize a PA-binding domain, such as the Spo20p domain from yeast, fused to fluorescent proteins (e.g., GFP). plos.orgmdpi.comresearchgate.net Changes in the localization or Förster Resonance Energy Transfer (FRET) efficiency of these sensors can report on the relative levels and distribution of PA in specific cellular membranes, such as the plasma membrane or organelle surfaces. plos.orgbiorxiv.org This provides an indirect but valuable readout of the metabolic flux through the pathway involving this compound.
Direct detection of lysophosphatidic acids (LPAs), including this compound, has been advanced through the development of synthetic fluorescent probes. acs.orgresearchgate.netbohrium.com One notable example is a near-infrared (NIR) probe designed to selectively respond to LPA with a significant increase in fluorescence. acs.orgbohrium.com Such probes enable the direct visualization of LPA in vitro and in living cells, with some designs incorporating targeting moieties to enhance uptake into specific cell types, like cancer cells. acs.org These tools are critical for linking the presence of specific LPA species to cellular states and diagnosing pathological conditions like ovarian cancer, where LPA is a known biomarker. acs.orgresearchgate.netbohrium.com
Table 1: Examples of Reporter Systems and Fluorescent Probes
| Probe/Sensor Type | Target Lipid | Principle of Detection | Application Example |
|---|---|---|---|
| Genetically-Encoded FRET Sensor | Phosphatidic Acid (PA) | Utilizes the Spo20 PA-binding domain linked to a FRET pair to report on PA levels in the plasma membrane. plos.org | Visualizing PA fluctuations and distribution during cell migration and myelination. plos.org |
| Genetically-Encoded Translocation Sensor | Phosphatidic Acid (PA) | Fusion of a PA-binding domain (e.g., from yeast Spo20p) to GFP to monitor PA localization. mdpi.comresearchgate.net | Live-cell imaging of PA dynamics in plant pollen tubes. researchgate.net |
| Near-Infrared (NIR) Synthetic Probe | Lysophosphatidic Acid (LPA) | Polarity-sensitive emission that increases upon binding to LPA. acs.orgbohrium.com | In vivo imaging of LPA in a tumor-bearing mouse model. acs.org |
| Triarylboron-based Synthetic Probe | Lysophosphatidic Acid (LPA) | Demonstrates distinct fluorescence signal readouts for LPA versus other molecules like DNA. researchgate.net | Distinguishing ovarian cancer cells based on differential signals for LPA and mitochondrial DNA. researchgate.net |
Cellular and In Vitro Reconstitution Models for Studying this compound Dynamics
To dissect the complex pathways involving this compound, researchers employ a range of cellular and in vitro models, from simplified single-cell organisms to complex mammalian cell cultures and cell-free reconstituted systems.
Primary cell cultures, isolated directly from tissue, and immortalized cell lines are indispensable tools for studying lipid metabolism in a physiologically relevant context. oup.com Primary cells, such as human myometrial cells or osteoblasts, retain many of the characteristics of their tissue of origin, but have a limited lifespan in culture. oup.com Immortalized cell lines, such as HaCaT keratinocytes, BV-2 microglia, or the liver cell line HepG2, offer the advantage of indefinite proliferation, providing a stable and reproducible system for mechanistic studies. mdpi.complos.org
These cell models are used to investigate how the metabolism of this compound and its derivatives is regulated by extracellular signals and how it impacts cellular functions. For example, studies in keratinocyte-derived cell lines have shown that LPA can regulate the expression of key signaling proteins, thereby influencing cell proliferation. plos.org In microglia, LPA is a potent signaling molecule that induces metabolic reprogramming, including shifts in glycolysis and lipogenesis, which are crucial for the inflammatory response. mdpi.com By using osteoblast-specific knockout cell lines, researchers can dissect the specific roles of LPA receptors, such as LPA1, in processes like bone mineralization and osteocyte development. nih.gov
Reconstituted liposome (B1194612) systems provide a powerful bottom-up approach to study the function of individual enzymes and the biophysical properties of membranes in a controlled, cell-free environment. nih.gov These artificial vesicles, with defined lipid compositions, are used to reconstitute membrane-bound enzymes involved in phospholipid biosynthesis.
This methodology has been crucial for characterizing the enzymes that directly metabolize this compound. The enzymes glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), which catalyze the two-step synthesis of phosphatidic acid from glycerol-3-phosphate and acyl-CoAs, have been successfully expressed cell-free and reconstituted into liposomes. nih.govplos.orgnsf.govdavidson.edu In these systems, researchers can supply precursors like palmitoyl-CoA and quantitatively measure the production of this compound (16:0 LPA) and its subsequent conversion to dipalmitoyl phosphatidic acid (DPPA) using techniques like liquid chromatography-mass spectrometry (LC-MS). plos.orgresearchgate.net These assays have demonstrated that the enzymes' activities are highly dependent on the presence of a lipid bilayer and have enabled detailed kinetic analyses of the biosynthetic pathway. plos.org
Simple eukaryotic and prokaryotic organisms serve as powerful model systems for dissecting fundamental biological pathways that are conserved in humans. The yeast Saccharomyces cerevisiae has been instrumental in elucidating the genetic and biochemical regulation of phospholipid synthesis. frontiersin.orgrutgers.edunih.gov Its tractable genetics allow for the creation of mutant strains deficient in specific steps of lipid metabolism, which has been pivotal for identifying the genes and enzymes involved and understanding their regulation. frontiersin.orgresearchgate.net The entire phospholipid biosynthetic pathway, starting from precursors like this compound, has been mapped out in yeast, revealing regulatory mechanisms controlled by key metabolites like phosphatidic acid and CTP. rutgers.eduresearchgate.net
Bacterial models are frequently used for the overexpression and characterization of individual enzymes. nih.govasm.org For example, acyltransferases from various bacteria have been purified and studied to understand their substrate specificity and catalytic mechanisms. nih.govnih.govpnas.org The crystal structure of the bacterial LPAAT, PlsC, was determined, providing critical insights into how the enzyme anchors to the membrane and selects its acyl-CoA substrate, thereby controlling the fatty acid composition of phospholipids. nih.govresearchgate.netnih.gov Such studies in bacterial systems provide detailed molecular information that is often directly applicable to understanding the function of their human counterparts.
Reconstituted Liposome Systems for Biophysical and Enzymatic Activity Assays
Computational and Structural Biology Approaches
Computational methods, particularly molecular dynamics simulations, complement experimental approaches by providing an atomic-level view of molecular interactions and dynamics that are often inaccessible through other means.
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This approach has been extensively applied to investigate lipid bilayers containing palmitoyl chains, such as those found in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS). nih.govacs.org These simulations provide detailed information about the structural properties of the membrane, including area per lipid, bilayer thickness, and the order and dynamics of the palmitoyl acyl chains. nih.govnih.govibm.com
MD simulations have been particularly insightful for understanding how palmitoylated lipids and proteins interact. Studies on the G protein-coupled receptor rhodopsin, which is post-translationally modified with palmitoyl groups, have revealed specific, dynamic interactions between the palmitoyl chains and the protein's transmembrane helices. nih.govibm.com These simulations suggest that palmitoylation is not merely a membrane anchor but plays a more complex role in modulating protein structure and stability. nih.gov Furthermore, simulations of LPA receptors have been used to probe the mechanism of ligand binding, suggesting a "lateral access model" where lipid-like ligands such as this compound can enter the receptor's binding pocket directly from the membrane bilayer. plos.org By simulating enzymes like LPAAT within a membrane environment, researchers can gain insights into how the protein positions its active site to access membrane-embedded substrates like this compound while binding soluble donors from the cytosol. nih.govnih.gov
Table 2: Summary of Molecular Dynamics Simulation Studies
| System Simulated | Key Findings | Reference(s) |
|---|---|---|
| Rhodopsin with palmitoyl modifications in a complex lipid bilayer | Revealed distinct dynamic behaviors and specific protein contacts for different palmitoyl chains, suggesting functional roles beyond simple membrane anchoring. | nih.govibm.com |
| Palmitoyl-oleoyl phosphatidylserine (B164497) (POPS) bilayer with ions | Investigated the structure of a negatively charged bilayer and the deep penetration of Na+ ions into the water/lipid interface. | nih.gov |
| Thermotoga maritima PlsC (LPAAT) in a membrane | Showed that a two-helix motif firmly anchors the enzyme to one leaflet of the membrane, positioning the active site for catalysis on membrane-embedded LPA. | nih.govnih.gov |
| LPA6 receptor with lysophosphatidic acid (LPA) | Supported a "lateral access model" where the flexible transmembrane helices of the receptor allow the lipid ligand to enter the binding pocket from the side. | plos.org |
Computational Modeling of this compound Metabolic Networks
Computational modeling has emerged as an indispensable tool in systems biology for untangling the complexity of metabolic networks. While large-scale genome-scale models (GEMs) often provide a broad overview of cellular metabolism, understanding the specific roles of individual metabolites like this compound requires more focused computational approaches. plos.org These models allow researchers to simulate metabolic fluxes, predict the consequences of genetic or environmental perturbations, and identify key points of regulation within a pathway.
Methodologies such as Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) are foundational to this field. FBA uses a stoichiometric model of a metabolic network to predict the distribution of metabolic fluxes that optimize a specific cellular objective, such as growth or ATP production. nih.gov MFA, often complemented by isotopic labeling experiments, provides quantitative measurements of in vivo metabolic fluxes. creative-proteomics.com Kinetic modeling, which incorporates enzyme reaction rates and substrate concentrations, offers a dynamic view of network behavior over time. frontiersin.orgplos.org
In the context of this compound, computational models are constructed to map its synthesis, consumption, and interaction with adjacent metabolic pathways. The core of such a model is a stoichiometric matrix that defines the relationships between substrates and products for all known relevant reactions. plos.org For this compound, this network is situated at a critical juncture of fatty acid and phospholipid metabolism.
Detailed research has shown that in some organisms, such as Bacillus subtilis, the initial step of glycerolipid synthesis involves the enzyme PlsY, which catalyzes the acylation of glycerol-3-phosphate (G3P) using acyl-phosphate as the acyl donor, rather than the acyl-CoA used in the canonical PlsB-dependent pathway. jst.go.jp A computational model of this system would therefore heavily feature the reaction converting G3P and this compound into 1-acyl-sn-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA). jst.go.jp Experimental validation for such models has been demonstrated; for instance, membrane fractions from B. subtilis cells lacking the PlsY enzyme (ΔplsY) were unable to synthesize LPA in the presence of this compound and G3P, confirming the enzyme's role as an acyl-phosphate-dependent GPAT. jst.go.jp
The network model must also include pathways that produce the precursors for this reaction and consume its products. The synthesis of this compound itself from activated forms of palmitic acid is a key input. The model would be connected to central fatty acid metabolism, which generates palmitoyl-CoA, a closely related and potentially competing acyl donor. researchgate.net Downstream, the LPA produced is a precursor for the synthesis of phosphatidic acid (PA) through a second acylation step, which then feeds into the production of diacylglycerol and other essential phospholipids. ontosight.ainih.gov
The table below outlines the essential components that would be included in a computational model of a this compound-centric metabolic network.
Table 1: Key Components in a Computational Model of the this compound Network
| Component Type | Name | Role in Network |
|---|---|---|
| Metabolite | This compound | Acyl donor for the initial acylation of glycerol-3-phosphate. jst.go.jp |
| Metabolite | Glycerol-3-phosphate (G3P) | Acyl acceptor; backbone for phospholipid synthesis. jst.go.jp |
| Metabolite | Lysophosphatidic acid (LPA) | Product of the PlsY-catalyzed reaction; intermediate in phospholipid synthesis. jst.go.jp |
| Metabolite | Palmitoyl-CoA | A primary product of fatty acid synthesis and a key precursor for lipid metabolism, including the de novo synthesis of sphingolipids. researchgate.net |
| Metabolite | Phosphatidic acid (PA) | Formed by the second acylation of LPA; a central intermediate in lipid synthesis. ontosight.ai |
| Enzyme | PlsY | sn-glycerol-3-phosphate acyltransferase that utilizes acyl-phosphate. jst.go.jp |
By applying techniques like FBA or MFA to such a network, researchers can generate detailed predictions about metabolic behavior under various conditions. For example, MFA studies on related pathways have successfully identified shifts in fatty acid metabolism in response to high palmitate exposure. One such study revealed that palmitate-induced cytotoxicity in hepatocytes was linked to increased de novo ceramide synthesis and reduced glutathione (B108866) synthesis, findings predicted by the computational model and later confirmed experimentally. nih.gov
A simulation using a this compound network model could produce findings like those hypothetically illustrated in the following table.
Table 2: Example of Predicted Flux Changes from an In Silico Model Simulation
| Metabolic Reaction | Predicted Flux (Control Conditions) | Predicted Flux (High Palmitate Conditions) | Predicted Fold Change |
|---|---|---|---|
| Palmitoyl-CoA Synthesis | 100 | 180 | 1.8x |
| This compound Synthesis | 10 | 25 | 2.5x |
| LPA Synthesis (via acyl-phosphate) | 10 | 24 | 2.4x |
| Beta-oxidation of Palmitoyl-CoA | 40 | 55 | 1.38x |
These in silico findings can guide further experimental work. For instance, the prediction that high palmitate availability disproportionately increases flux towards this compound and ceramide synthesis could suggest a regulatory mechanism that favors these pathways under lipid-replete conditions, potentially contributing to lipotoxicity. nih.gov Computational models, therefore, serve as a powerful hypothesis-generating tool, enabling a systematic investigation of the role of this compound in cellular physiology and disease.
Comparative Biological and Evolutionary Aspects of Palmitoyl Phosphate Metabolism
Palmitoyl (B13399708) Phosphate (B84403) Pathways Across Diverse Organisms
The metabolism of fatty acyl-phosphates, including palmitoyl phosphate, is a fundamental aspect of lipid biology, yet the specific pathways and their evolutionary trajectories show significant variation across the domains of life. This compound itself is an activated form of palmitic acid, often serving as an intermediate in the synthesis of more complex lipids.
In eukaryotes, the synthesis of glycerophospholipids, the primary components of cellular membranes, largely follows a conserved pathway originating from glycerol-3-phosphate (G3P). The endoplasmic reticulum (ER) is the central site for the synthesis of phosphatidic acid (PA), the precursor to all glycerophospholipids. bioone.orgmdpi.com This process involves two sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively. bioone.orgencyclopedia.pub While the core enzymatic functions are conserved, the substrate specificities and the evolutionary origins of the enzymes reveal divergence between kingdoms.
Animals and Fungi: Animals and fungi, which diverged from a common ancestor approximately a billion years ago, share fundamental similarities in their lipid metabolism. nih.gov In mammals, a family of five acylglycerolphosphate acyltransferase (AGPAT) isoforms (also known as LPAATs) catalyze the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA). mdpi.comencyclopedia.pub These isoforms exhibit distinct tissue expression and substrate preferences, suggesting unique, non-overlapping roles despite catalyzing the same core reaction. mdpi.com Fungi also possess the enzymatic machinery for PA synthesis and, like other eukaryotes, utilize it as a hub for producing various phospholipids (B1166683). researchgate.net Fungal systems, particularly yeast, have been instrumental models for understanding these pathways. researchgate.net
Plants: Plant lipid metabolism is distinguished by the presence of two major pathways for PA synthesis: the "eukaryotic" pathway in the ER and the "prokaryotic" pathway within plastids. bioone.org The eukaryotic pathway resembles that in other eukaryotes, producing PA with C18 fatty acids typically at the sn-2 position. bioone.org In contrast, the prokaryotic pathway, which occurs entirely within the plastid, generates PA with a C16 fatty acid (like palmitate) at the sn-2 position. bioone.org This dual-pathway system allows for intricate trafficking of lipids between the ER and plastids, a major activity in plant leaf cells. bioone.org About 60% of fatty acids synthesized in chloroplasts are exported for the eukaryotic pathway, while 40% remain for the prokaryotic pathway. bioone.org The LPAAT enzymes that are key to these pathways show distinct evolutionary origins; for instance, the plastidic LPAAT1 isoform is confirmed to have an endosymbiotic origin. researchgate.net
The table below summarizes the key locations and characteristics of phosphatidic acid synthesis in eukaryotes.
| Kingdom | Primary Location(s) of PA Synthesis | Key Features |
| Animals | Endoplasmic Reticulum (ER) | Multiple LPAAT/AGPAT isoforms with specialized roles. mdpi.comencyclopedia.pub |
| Fungi | Endoplasmic Reticulum (ER) | Conserved pathway, with some species able to replace phospholipids under stress. researchgate.netmdpi.com |
| Plants | Endoplasmic Reticulum (ER) & Plastids | Dual "eukaryotic" and "prokaryotic" pathways with distinct fatty acid compositions. bioone.orgaocs.org |
Prokaryotic lipid metabolism, while foundational to the understanding of lipid biochemistry, displays significant diversity that sets it apart from the canonical eukaryotic pathways. nih.gov A key distinction in many bacteria is the pathway for synthesizing phosphatidic acid (PA), which utilizes an acyl-phosphate intermediate. unr.edu.ar This pathway involves three key enzymes: PlsX, PlsY, and PlsC.
PlsX , an acyl-acyl carrier protein (ACP):phosphate transacylase, converts an acyl-ACP (e.g., palmitoyl-ACP) into an acyl-phosphate (e.g., this compound). unr.edu.ar
PlsY , a glycerol-3-phosphate acyltransferase, then specifically uses the acyl-phosphate to acylate G3P, forming lysophosphatidic acid (LPA). unr.edu.ar
PlsC , an LPA acyltransferase, completes the synthesis by adding a second acyl chain from acyl-ACP to LPA, producing PA. unr.edu.ar
The enzymes PlsX and PlsY are found exclusively in bacteria, making this pathway a target for novel antibacterial agents. unr.edu.ar
A critical and unique role for acyl-phosphates in prokaryotes is in the synthesis of Lipid A , the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govnih.gov The biosynthesis of Lipid A is essential and begins with the acylation of UDP-N-acetylglucosamine. The fatty acids used, typically β-hydroxy fatty acids, are derived from the Type II fatty acid synthesis (FASII) system and are transferred as acyl-ACP thioesters. nih.gov This makes the FASII pathway indispensable for these organisms. nih.gov The resulting Lipid A structure can be further modified by various enzymes in response to environmental signals, a process crucial for bacterial pathogenesis and resistance to host defenses. nih.gov
Conservation and Divergence in Eukaryotic Lipid Metabolism (Animals, Plants, Fungi)
Evolutionary Divergence of this compound Metabolizing Enzymes
The enzymes that catalyze reactions involving this compound and related acyl-lipids belong to large superfamilies that have undergone extensive evolution, including duplication and divergence, leading to a wide array of functions across different organisms.
Phylogenetic studies of the lysophosphatidic acid acyltransferase (LPAAT) gene family, also known as AGPATs in animals, reveal a complex evolutionary history. researchgate.netresearchgate.net These enzymes are central to producing phosphatidic acid, a critical precursor for both storage lipids (triacylglycerols) and membrane lipids. mdpi.comresearchgate.net
Ancient Origins: The reconstructed phylogeny of LPAATs supports an ancient origin for some isoforms, such as plant LPAAT1 and animal AGPAT1/2, which existed before the major divergence of eukaryotic lineages. researchgate.net
Endosymbiotic Origin: The plastid-specific LPAAT1 in plants is confirmed to have arisen through endosymbiosis from a cyanobacterial ancestor, underscoring the prokaryotic roots of this key plant pathway. researchgate.net
Recent Diversification: Other isoforms, like plant LPAAT2/3/4/5 and animal AGPAT3/4/5/8, appear to have emerged more recently through gene duplication events specific to their respective lineages. researchgate.net
Selection Pressure: Analysis indicates that after duplication, most LPAAT genes in both plants and animals have been subjected to strong purifying selection, suggesting that their core functions are highly conserved and essential. researchgate.net
Similar evolutionary analyses have been conducted for other enzyme families, such as the phosphate transporters (PHO1) and phosphatases (Lipins), which are also critical for lipid metabolism. researchgate.netnih.gov These studies consistently show that gene duplication and subsequent diversification have been major drivers in the evolution of lipid metabolic pathways. researchgate.netresearchgate.net
Gene duplication is a primary source of evolutionary innovation, often resulting in functional redundancy where multiple genes perform the same or similar functions. frontiersin.orguv.es This redundancy can provide robustness to biological systems. Over time, these duplicated genes can diverge, leading to sub-functionalization (where each copy performs a part of the original function) or neo-functionalization (where one copy acquires a new function). frontiersin.org
The gene families involved in this compound metabolism provide clear examples of this phenomenon.
LPAAT/AGPAT Family: In mammals, the five AGPAT isoforms catalyze the same reaction but have distinct expression patterns and substrate specificities, pointing towards specialized, non-overlapping physiological roles. mdpi.com In tomato, the transcription factors SlNOR and SlNOR-like1, which regulate genes involved in lipid metabolism, exhibit functional redundancy essential for proper pollen development. researchgate.net
Phosphate Transporter (PHO1) Family: In Arabidopsis thaliana, the PHO1 gene family is responsible for loading inorganic phosphate (Pi) into the xylem for transport. While PHO1 is the primary protein for this role, its homologue PHO1;H1 can also perform this function, demonstrating partial redundancy. nih.gov A double mutant (pho1/pho1;h1) shows a much more severe phenotype than the single pho1 mutant, confirming that PHO1;H1 contributes to the function, especially under phosphate deficiency. nih.gov Crucially, the two genes are regulated by different signaling pathways, indicating specialization in their regulatory control. nih.gov
The table below illustrates examples of functional redundancy and specialization.
| Gene Family | Organism | Redundant/Specialized Function | Finding |
| AGPATs | Mammals | Specialization | Five isoforms catalyze the same reaction but have distinct tissue expression and substrate preferences, indicating unique roles. mdpi.com |
| PHO1/PHO1;H1 | Arabidopsis thaliana | Redundancy & Specialization | PHO1;H1 can compensate for the loss of PHO1 in phosphate transport, but the two genes are regulated by distinct signaling pathways. nih.gov |
| SlNOR/SlNOR-like1 | Tomato | Redundancy | These two transcription factors are redundantly required for pollen wall formation and male fertility. researchgate.net |
Phylogenetic Analysis of Key Acyltransferases, Phosphatases, and Related Enzymes
This compound in Adaptation and Stress Responses
Lipid metabolism, including pathways involving this compound, is dynamically regulated to help organisms adapt to environmental stress. The composition of membrane lipids is crucial for maintaining cellular function under adverse conditions.
Phosphate Starvation: In response to phosphate limitation, many organisms, including bacteria, algae, and fungi, remodel their membranes by replacing phospholipids with non-phosphorus-containing lipids. researchgate.net Many fungi, for example, synthesize the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (DGTS) to replace phosphatidylcholine, thereby conserving phosphorus for other essential processes. researchgate.net This demonstrates a conserved adaptive strategy across divergent eukaryotic lineages.
Temperature and Osmotic Stress: The physical properties of cell membranes must be maintained within a narrow range for proper function, a concept known as "homeoviscous adaptation." nih.gov The fatty acid composition of membrane phospholipids is altered in response to temperature changes. Glycerol (B35011) and its phosphorylated derivatives play a significant role in protecting organisms from salt and heat stress. mdpi.com For example, the accumulation of glycerol is a known response to metabolic stress in many plants and yeasts. mdpi.com
Other Stress Responses: S-palmitoylation, the attachment of palmitic acid to proteins, is a critical post-translational modification that regulates numerous biological processes, including cellular signaling and responses to apoptosis-inducing stimuli. researchgate.netnih.gov In mice, acute psychological stress has been shown to alter brain metabolism, leading to elevated levels of endocannabinoids derived from lipids, such as palmitoyl ethanolamide (PEA), highlighting the role of lipid signaling in the stress response. mdpi.com
Role in Membrane Lipid Remodeling During Environmental Stress (e.g., Phosphate Starvation in Plants)
Phosphate is an indispensable nutrient for the growth and viability of plants. nih.govpnas.org However, its availability in many soils is limited, frequently subjecting plants to phosphate deficiency. nih.govpnas.org In response to such nutrient scarcity, plants have evolved sophisticated adaptive strategies, one of the most significant being the remodeling of membrane lipids. nih.govpnas.orgmdpi.com This process involves the replacement of phospholipids in cellular membranes with non-phosphorus-containing lipids, primarily galactolipids and sulfolipids. pnas.orgmdpi.com This substitution serves to release phosphate from the membrane lipid pool, making it available for other critical cellular functions. researchgate.net
Under conditions of phosphate (Pi) starvation, a significant portion of membrane phospholipids is hydrolyzed. mdpi.com This catabolic process is mediated by enzymes such as phospholipase C (PLC) and phospholipase D (PLD), which act in concert with phosphatidate phosphatases (PAPs). nih.govpnas.org The action of these phospholipases on structural phospholipids generates phosphatidic acid (PA), a central intermediate in lipid metabolism. This compound is a species of PA containing a palmitoyl (16:0) acyl chain. This PA is then dephosphorylated by PAPs to yield diacylglycerol (DAG). frontiersin.org
This newly generated DAG serves as a precursor for the synthesis of non-phosphorus-containing glycolipids. frontiersin.org Specifically, the DAG is utilized for the synthesis of monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which are the most abundant lipid classes in plants. pnas.org These galactolipids are then used to substitute the degraded phospholipids, thereby maintaining the structural integrity and function of the membranes in various organelles, including the plasma membrane, tonoplast, and mitochondria. researchgate.netfrontiersin.org
Research in Arabidopsis thaliana has identified two lipin homologs, AtPAH1 and AtPAH2, which function as the primary PAPs responsible for this membrane lipid remodeling during phosphate starvation. nih.govpnas.org Studies using double mutants (pah1pah2) have demonstrated that these plants exhibit severe growth impairment and a significant disruption in membrane lipid remodeling when subjected to phosphate-deficient conditions. nih.govpnas.orgfrontiersin.org These mutants accumulate phospholipids and show a marked decrease in the levels of galactolipids, particularly MGDG and DGDG, confirming the pivotal role of PAH1 and PAH2 in the eukaryotic pathway of galactolipid synthesis and the plant's ability to cope with phosphate starvation. nih.govpnas.org The process underscores a critical evolutionary adaptation allowing plants to survive in phosphate-poor environments by efficiently recycling internal phosphate reserves. frontiersin.org
Table 1: Changes in Plant Membrane Lipid Composition during Phosphate Starvation
| Lipid Class | Change under Phosphate Starvation | Primary Function in Remodeling | References |
|---|---|---|---|
| Phospholipids | |||
| Phosphatidylcholine (PC) | Decrease | Source of phosphate and diacylglycerol backbone | nih.govresearchgate.net |
| Phosphatidylethanolamine (B1630911) (PE) | Decrease | Source of phosphate and diacylglycerol backbone | mdpi.com |
| Phosphatidylglycerol (PG) | Decrease | Replaced by SQDG in thylakoid membranes | mdpi.com |
| Glycolipids | |||
| Digalactosyldiacylglycerol (DGDG) | Increase | Replaces phospholipids in extraplastidial membranes | nih.govpnas.orgresearchgate.net |
| Monogalactosyldiacylglycerol (MGDG) | Increase | Precursor to DGDG and major thylakoid lipid | nih.govpnas.org |
| Sulfolipids | |||
| Sulfoquinovosyldiacylglycerol (SQDG) | Increase | Replaces anionic phospholipids like PG | mdpi.com |
Adaptations in Lipid Metabolism in Response to Specific Environmental Cues
Plants, as sessile organisms, must constantly adapt their metabolism to a variety of environmental stresses, including drought, salinity, and extreme temperatures. researchgate.netfrontiersin.org Alterations in membrane lipid composition are a fundamental aspect of these adaptive responses, ensuring membrane integrity and fluidity, and generating signaling molecules. frontiersin.orgresearchgate.net
Temperature Stress: In response to cold stress, plants often increase the degree of fatty acid unsaturation within their membrane lipids. frontiersin.org This change helps to maintain membrane fluidity at low temperatures. Cold stress can induce the synthesis of phosphatidic acid (PA) through both the PLC/diacylglycerol kinase (DGK) and the PLD pathways. nih.gov For instance, in maize roots subjected to low temperatures, an increase in the content of phosphatidylethanolamine (PE) and PA has been observed. nih.gov Conversely, under heat stress, plants tend to increase the proportion of saturated fatty acids to maintain membrane stability. frontiersin.org Heat stress can alter the composition of membrane lipids, leading to an increase in the saturation level of fatty acids to enhance heat tolerance. frontiersin.org
Drought and Salinity Stress: Drought and high salinity are major environmental factors that limit plant growth. In response to these stresses, plants often exhibit a decrease in the levels of major thylakoid lipids like MGDG and DGDG. frontiersin.org The ratio of DGDG to MGDG is considered an important factor for maintaining the stability of photosynthetic membranes under stress. frontiersin.org The accumulation of lipid signaling molecules, including PA and lysophospholipids, is a common response to drought. frontiersin.org Sphingolipids and their phosphorylated derivatives, such as sphingosine-1-phosphate, have also been implicated in the response to drought stress, particularly in regulating stomatal guard cell turgor. oup.com High salinity can lead to changes in the lipid biosynthetic pathway, affecting the fatty acid profile of cell membranes to lessen ion permeability. researchgate.net
Other Environmental Cues: Lipid metabolism is also responsive to other cues like high irradiance and nutrient deficiencies beyond phosphate. researchgate.netresearchgate.net For example, lipid droplets, which store neutral lipids like triacylglycerols (TAGs), can accumulate under various stress conditions, often accompanied by the degradation of membrane lipids. frontiersin.org This suggests a dynamic interplay between membrane lipids and storage lipids as part of a broader stress response strategy. frontiersin.org The synthesis of specific lipid molecules, such as oxylipins derived from polyunsaturated fatty acids, serves as a crucial signaling mechanism to activate defense responses. mdpi.comfrontiersin.org
Table 2: Lipid Metabolism Adaptations to Various Environmental Stresses
| Environmental Stress | Key Lipid Metabolism Adaptations | Affected Lipid Classes/Molecules | References |
|---|---|---|---|
| Cold | Increased fatty acid unsaturation to maintain membrane fluidity. | Increase in PA, PE; Changes in 18:2 and 18:3 PA species. | frontiersin.orgnih.gov |
| Heat | Increased fatty acid saturation to enhance membrane stability. | Increased saturated and monounsaturated fatty acids. | frontiersin.org |
| Drought | Decrease in thylakoid lipids; accumulation of signaling lipids. | Decrease in MGDG, DGDG; Increase in PA, PI, lysophospholipids. | frontiersin.orgnih.gov |
| Salinity | Altered fatty acid profiles to reduce membrane permeability. | Changes in palmitic acid and oleic acid content. | researchgate.net |
Emerging Research Directions and Future Perspectives on Palmitoyl Phosphate
Integration of Palmitoyl (B13399708) Phosphate (B84403) Metabolism with Systems Biology and Multi-Omics Approaches
Systems biology offers a holistic framework to understand the complex interactions governing cellular functions. nih.gov Integrating the metabolism of palmitoyl phosphate into this framework is crucial for deciphering its broader physiological roles. This involves combining high-throughput data from genomics, proteomics, and metabolomics to build comprehensive models of cellular networks. revespcardiol.orgmdpi.com Such an approach moves beyond studying single pathways in isolation to appreciating the interconnectedness of metabolic processes. nih.gov For instance, the pentose (B10789219) phosphate pathway, a key source of NADPH for reductive biosynthesis, including fatty acid synthesis, is known to be regulated by intermediates of lipogenesis like palmitoyl-CoA, highlighting the intricate feedback loops that govern metabolic homeostasis. ub.edubiorxiv.org
A key aspect of systems biology is the reconstruction of metabolic networks and the use of computational models to predict metabolic fluxes. physiology.org Flux balance analysis and other modeling techniques can simulate how perturbations, such as nutrient availability or genetic mutations, affect the flow of metabolites through various pathways, including those involving this compound. nih.gov
Computational models have been developed to analyze the interplay between glucose and fatty acid metabolism, quantifying the flux through key enzymes like carnitine palmitoyltransferase I (CPT1) under different nutrient conditions. researchgate.netfrontiersin.org These models can predict how the cell selects substrates for energy production and how this choice is regulated. frontiersin.org For example, a model of muscle metabolism identified pyruvate (B1213749) dehydrogenase (PDH) as a critical node, where reduced flux in combination with altered lipid metabolism could replicate features of insulin (B600854) resistance. nih.gov Applying such models to this compound could predict how its synthesis and degradation are controlled and how its levels might impact broader cellular energy balance. Metabolic flux analysis has been successfully used to investigate the toxicity of free fatty acids in cell lines, revealing shifts in pathways like de novo ceramide synthesis upon exposure to palmitate. nih.gov
This compound does not exist in a vacuum; its metabolism is in constant communication with other cellular pathways. Multi-omics approaches are essential for mapping this crosstalk. revespcardiol.org Proteomic analyses can identify changes in the expression of enzymes involved in lipid metabolism in response to various stimuli, while metabolomics can simultaneously measure fluctuations in a wide array of small molecules. mdpi.com
The integration of proteomics and metabolomics has provided valuable insights into the metabolic regulation of cellular processes in various diseases. mdpi.com For example, studies on chronic kidney disease have used these approaches to identify specific metabolites and proteins that correlate with dietary protein intake. nih.gov In cancer research, combining omics data has revealed how cells adapt their metabolic pathways in response to therapeutic agents. mdpi.com Investigating the correlation between this compound levels and the abundance of specific proteins or other metabolites could uncover novel regulatory circuits. For instance, analyzing the interplay between the metabolome and proteome during pathogenic infections has revealed how host energy metabolism, including glycolysis and the TCA cycle, is altered. frontiersin.org This integrated approach could reveal how this compound pathways are linked to signaling cascades, post-translational modifications, and gene expression programs. nih.gov
Network Reconstruction and Predictive Modeling of Lipid Fluxes
Elucidation of Novel Functions and Unexplored this compound Binding Partners
A primary frontier in lipid research is the discovery of new biological functions and the identification of proteins that bind to specific lipid molecules. While this compound is known as an intermediate in fatty acid metabolism, its potential role as a signaling molecule or an allosteric regulator is largely unexplored. Research into structurally similar molecules provides a roadmap for this exploration.
For example, palmitoyl-L-carnitine, which accumulates in ischemic tissue, has been shown to act as a potential agonist for sphingosine-1-phosphate (S1P) receptors in vascular endothelial cells, suggesting a novel signaling role. nih.govjst.go.jp Similarly, the reversible palmitoylation of proteins is a critical post-translational modification that regulates protein trafficking, stability, and function. nih.govupenn.edu The enzymes that add (palmitoyl acyltransferases) and remove (depalmitoylating enzymes like palmitoyl-protein thioesterase 1, or PPT1) these palmitoyl groups are themselves targets of intense study. upenn.edunih.gov Identifying the substrates of these enzymes has illuminated new functions of depalmitoylation in processes like disulfide bond formation and synaptic function. upenn.edu It is conceivable that this compound could directly interact with and modulate the activity of specific proteins, similar to how other lipids function as ligands for nuclear receptors or other signaling proteins. oatext.com Future research employing techniques like affinity purification-mass spectrometry using this compound as bait could identify novel binding partners and open new avenues for understanding its cellular functions.
Advancements in Quantitative and Spatially Resolved this compound Profiling Techniques
To fully understand the role of this compound, it is essential to accurately measure its concentration and pinpoint its location within cells and tissues. Recent advancements in analytical techniques are making this possible. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for lipidomics, offering high sensitivity and specificity for quantifying individual lipid species. rsc.org Single-cell LC-MS can even profile the lipid composition of individual cells, revealing heterogeneity within a population that would be missed by bulk analysis. rsc.org
Mass spectrometry imaging (MSI) techniques, such as MALDI and DESI, provide spatial information, allowing researchers to map the distribution of lipids directly in tissue sections without the need for labels. mdpi.comresearchgate.net This has been used to reveal distinct lipid signatures in pathologies like Alzheimer's disease and atherosclerosis. mdpi.comspringernature.com Combining high spatial resolution with high mass resolution enables the precise identification and localization of lipids. researchgate.net While these techniques offer unprecedented detail, they each have distinct advantages and limitations. rsc.orgchanzuckerberg.com
Table 1: Comparison of Advanced Lipid Profiling Techniques
| Technique | Principle | Advantages | Limitations | Primary Application | Citation(s) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids by chromatography before mass analysis. | High sensitivity, good for low-abundance lipids, resolves isomers. | Lacks spatial information, requires sample extraction. | Quantitative lipidomics of extracts from cells, plasma, or tissues. | rsc.org |
| Mass Spectrometry Imaging (MSI) | Directly analyzes molecules from a surface (e.g., tissue slice) based on mass-to-charge ratio. | Provides spatial distribution of lipids, label-free. | Lower specificity than LC-MS, potential for ion suppression. | Mapping lipid distribution in heterogeneous tissues (e.g., tumors, brain). | mdpi.comresearchgate.netchanzuckerberg.com |
| Stimulated Raman Scattering (SRS) Microscopy | A vibrational imaging technique that is highly sensitive to specific chemical bonds. | High sensitivity for lipids, label-free, applicable to live tissues. | Limited chemical specificity compared to MS. | Imaging lipid deposits and overall lipid content in live cells and tissues. | springernature.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Elucidates lipid structures, non-destructive, good for protein-lipid interactions. | Lower sensitivity compared to MS. | Structural analysis of lipids and their interactions in solution or membranes. | mdpi.com |
Conceptual Frameworks for this compound's Role in Integrated Cellular and Organismal Homeostasis
S1P is a critical signaling molecule that regulates cell survival, migration, and immune cell trafficking. biorxiv.org Cellular S1P levels are tightly controlled, and disruption of this homeostasis is linked to numerous diseases. embopress.orgembopress.org The cell senses S1P levels via specific receptors, which in turn modulate the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, creating a feedback loop. biorxiv.orgembopress.orgembopress.org Similarly, phosphatidic acid (PA) homeostasis is crucial, with specific PA-binding domains, like the DysF domain on the Pex30 protein, playing a role in regulating its metabolism at membrane contact sites. rupress.org
It is plausible that this compound participates in similar homeostatic circuits. Its levels are intrinsically linked to the flux through fatty acid synthesis and degradation pathways, which are themselves tightly regulated by nutrient status and signaling pathways. mdpi.comsochob.cl Future research may reveal that this compound or its metabolites act as sensor molecules that signal the status of fatty acid metabolism to other cellular systems, thereby helping to maintain integrated cellular and organismal homeostasis. nih.gov
Potential for Therapeutic Targeting of this compound Pathways in Model Systems for Disease Research
The aberrant reprogramming of lipid metabolism is a hallmark of many diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. nih.govthno.orgmdpi.com This makes the enzymes and pathways involved in lipid metabolism attractive targets for therapeutic intervention. nih.gov
In cancer, many cell types exhibit an increased reliance on de novo fatty acid synthesis. nih.gov Consequently, inhibitors targeting key lipogenic enzymes such as Fatty Acid Synthase (FASN), ATP-citrate lyase (ACLY), and Acetyl-CoA Carboxylase (ACC) have shown anti-tumor efficacy in various preclinical models. nih.govthno.org Similarly, targeting pathways related to palmitoylation is emerging as a therapeutic strategy. The enzyme palmitoyl-protein thioesterase 1 (PPT1), which removes palmitoyl groups from proteins, is overexpressed in some cancers, and its inhibition can lead to tumor cell death. acs.org In pancreatic cancer, targeting palmitoyl transferases has been proposed as a novel therapeutic option. nih.gov Given that this compound is an integral part of these metabolic networks, the enzymes responsible for its synthesis and degradation could represent novel therapeutic targets. Developing specific inhibitors for these enzymes would allow researchers to probe the role of this compound pathways in disease models and assess their potential for future drug development. researchgate.net
Table 2: Potential Therapeutic Targets in Lipid Metabolic Pathways
| Target Enzyme | Pathway | Role of Enzyme | Therapeutic Rationale | Disease Context | Citation(s) |
| Fatty Acid Synthase (FASN) | De Novo Fatty Acid Synthesis | Catalyzes the synthesis of palmitate. | Cancer cells often depend on FASN for proliferation and survival. | Cancer | nih.govthno.org |
| Acetyl-CoA Carboxylase (ACC) | De Novo Fatty Acid Synthesis | Produces malonyl-CoA for fatty acid synthesis. | Inhibition blocks lipogenesis, which is elevated in cancer. | Cancer, Metabolic Disease | nih.govthno.org |
| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Oxidation | Rate-limiting enzyme for mitochondrial fatty acid import. | Inhibition can reduce chemoresistance and pluripotency of cancer cells. | Cancer | nih.govthno.org |
| Palmitoyl-Protein Thioesterase 1 (PPT1) | Depalmitoylation | Removes palmitate from modified proteins. | Overexpressed in some cancers; inhibition can induce cell death. | Cancer, CLN1 Disease | acs.org |
| Serine Palmitoyltransferase (SPT) | Sphingolipid Synthesis | Rate-limiting enzyme for de novo sphingolipid synthesis. | Inhibition may be neuroprotective by reducing downstream toxic metabolites. | Alzheimer's Disease | biorxiv.orgmdpi.com |
Q & A
Q. What experimental methods are recommended for extracting palmitoyl phosphate from biological tissues?
The Bligh and Dyer method is widely used for lipid extraction, including this compound. Homogenize wet tissue with a chloroform-methanol mixture (2:1 v/v) to form a miscible system. After dilution with chloroform and water, the lipid-containing chloroform layer is isolated. This method ensures high recovery of polar lipids like this compound while minimizing degradation . For tissues with high phospholipid content, adjust the solvent ratio to 1:2:0.8 (chloroform:methanol:water) to improve efficiency.
Q. How can this compound concentrations be quantified in complex biological matrices?
Use phosphate analysis coupled with chromatographic separation. After lipid extraction, hydrolyze samples with 2 M HCl at 100°C for 1 hour to release inorganic phosphate. Quantify phosphate via colorimetric assays (e.g., molybdate-blue method at 820 nm) and validate with a standard curve (0–50 µM KH₂PO₄). For higher specificity, employ LC-MS with a C18 column and negative ionization mode, monitoring m/z 255.2 (this compound) and m/z 97.0 (PO₃⁻ fragment) .
Q. What are the critical controls for ensuring reproducibility in this compound assays?
- Blank controls : Use solvent-only samples to account for background phosphate.
- Matrix-matched standards : Prepare standards in the same biological matrix to correct for matrix effects.
- Spike-and-recovery tests : Add known this compound concentrations to samples pre- and post-extraction to assess extraction efficiency (target: 85–115% recovery) .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in lipid signaling be resolved?
Discrepancies often arise from differences in experimental models (e.g., cell lines vs. in vivo systems) or detection methods. To address this:
- Cross-validate findings : Compare results from colorimetric assays, LC-MS, and ³²P radiolabeling.
- Contextualize with kinetic studies : Measure this compound turnover rates using pulse-chase experiments with labeled precursors (e.g., [³H]-palmitic acid).
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to identify confounding variables .
Q. What strategies optimize the detection of low-abundance this compound in enzymatic assays?
- Pre-concentration : Use solid-phase extraction (SPE) with C8 cartridges to enrich samples.
- Derivatization : Enhance MS sensitivity by methylating phosphate groups with diazomethane.
- Enzyme-coupled assays : Pair this compound with pyrophosphatase and purine nucleoside phosphorylase, monitoring adenosine formation at 265 nm .
Q. How should researchers design experiments to study this compound’s interaction with carnitine palmitoyltransferase (CPT) isoforms?
- Isoform-specific inhibitors : Use etomoxir (CPT1 inhibitor) and malonyl-CoA (CPT1 regulator) to differentiate CPT1/CPT2 activity.
- Liposome-based assays : Incorporate this compound into liposomes with CPT enzymes and measure acyl-CoA production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm.
- Molecular docking : Model this compound binding to CPT2 using software like AutoDock Vina, focusing on conserved residues (e.g., Arg439, His473) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound datasets?
- Regression analysis : Use Excel’s LINEST function to calculate standard curve parameters (slope, R²).
- Error propagation : Apply the formula for uncertainty in derived concentrations.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous values. Report results as mean ± 95% confidence interval .
Q. How should researchers address variability in this compound stability during long-term studies?
- Storage conditions : Store samples at -80°C under nitrogen to prevent oxidation.
- Stability testing : Aliquot samples and measure degradation rates monthly. Use Arrhenius modeling to predict shelf life.
- Additives : Include 0.01% butylated hydroxytoluene (BHT) in extraction solvents to inhibit lipid peroxidation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
